(S)-Rasagiline Mesylate
Description
Properties
IUPAC Name |
methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586584 | |
| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202464-89-9, 202464-88-8 | |
| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RASAGILINE MESYLATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Rasagiline Mesylate: A Technical Guide for Its Use as a Control Compound in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Rasagiline mesylate is the S-enantiomer of the potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, (R)-Rasagiline (Azilect®). While (R)-Rasagiline is an established therapeutic for Parkinson's disease, its S-enantiomer exhibits significantly weaker MAO-B inhibitory activity. This stereospecific difference in activity makes this compound an invaluable tool in neuroscience and pharmacology research, where it serves as a critical negative control. Its use allows researchers to delineate the pharmacological effects stemming from MAO-B inhibition versus other potential mechanisms of the propargylamine moiety shared by both enantiomers, such as neuroprotection. This technical guide provides an in-depth overview of this compound, its properties, and its application as a control compound, complete with experimental protocols and data presented for clarity and comparison.
Physicochemical Properties
This compound is the methanesulfonate salt of (S)-N-propargyl-1-aminoindan. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N · CH₄O₃S | --INVALID-LINK-- |
| Molecular Weight | 267.34 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Freely soluble in water and ethanol | General knowledge |
| Chirality | (S)-enantiomer | [1] |
Mechanism of Action as a Control Compound
The primary utility of this compound as a control compound lies in its dramatically reduced potency as an MAO-B inhibitor compared to its R-enantiomer. Research has shown that (R)-Rasagiline is approximately 3,800 times more active in inhibiting MAO-B than (S)-Rasagiline[2]. This significant difference allows for the differentiation of biological effects.
Any observed effects of (R)-Rasagiline that are absent with (S)-Rasagiline at similar concentrations can be attributed to MAO-B inhibition. Conversely, effects observed with both enantiomers are likely independent of MAO-B inhibition and may be related to the shared propargylamine functional group, which is implicated in the neuroprotective properties of these compounds[3].
Data Presentation
The following tables summarize key quantitative data comparing the activity of (R)-Rasagiline and (S)-Rasagiline.
Table 1: In Vitro MAO Inhibitory Activity
| Compound | Target | Species | IC₅₀ (nM) | Selectivity (MAO-A/MAO-B) | Reference |
| (R)-Rasagiline | MAO-B | Rat Brain | 4.43 ± 0.92 | ~93-fold for MAO-B | [2] |
| MAO-A | Rat Brain | 412 ± 123 | [2] | ||
| (S)-Rasagiline (TVP-1022) | MAO-B | Rat Brain | ~16,834 | Little to no selectivity | [2] |
| MAO-A | Rat Brain | - | [2] |
Table 2: Ex Vivo MAO Inhibitory Activity in Rat Brain (Single Dose)
| Compound | Target | ED₅₀ (mg/kg) | Reference |
| (R)-Rasagiline | MAO-B | 0.1 ± 0.01 | [2] |
| MAO-A | 6.48 ± 0.81 | [2] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound as a control are provided below.
Protocol 1: In Vitro MAO-B Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MAO-B, using this compound as a negative control.
Materials:
-
Human or rat brain mitochondria (source of MAO-B)
-
(R)-Rasagiline mesylate (positive control)
-
This compound (negative control)
-
Test compound
-
Benzylamine (MAO-B substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric or radiometric detection system)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of (R)-Rasagiline, (S)-Rasagiline, and the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of concentrations for the assay. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Thaw the brain mitochondria on ice and dilute to the desired concentration in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: Buffer only
-
Vehicle Control: Buffer with the same concentration of solvent used for the compounds.
-
Positive Control: A range of concentrations of (R)-Rasagiline.
-
Negative Control: A range of concentrations of (S)-Rasagiline.
-
Test Compound: A range of concentrations of the test compound.
-
-
Pre-incubation: Add the diluted enzyme preparation to all wells except the blank. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the MAO-B substrate (benzylamine) and the detection reagent (e.g., Amplex® Red reagent and horseradish peroxidase) to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence or radioactivity at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each concentration of the compounds compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Neuroprotection Assay (Serum Deprivation Model)
This protocol assesses the ability of a compound to protect neuronal cells from apoptosis induced by serum deprivation, using this compound to control for MAO-B independent effects.
Materials:
-
PC12 or SH-SY5Y cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Serum-free cell culture medium
-
(R)-Rasagiline mesylate
-
This compound
-
Test compound
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in complete medium.
-
Treatment: The next day, remove the complete medium and wash the cells with serum-free medium. Add serum-free medium containing different concentrations of (R)-Rasagiline, (S)-Rasagiline, or the test compound to the respective wells. Include a vehicle control group with serum-free medium and the appropriate solvent concentration. A control group with complete medium should also be included.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period, and measure the luminescence.
-
-
Data Analysis: Normalize the data to the control cells grown in complete medium (100% viability). Calculate the percentage of cell viability for each treatment group relative to the vehicle control in serum-free medium.
Visualization of Pathways and Workflows
Signaling Pathway of Rasagiline-Induced Neuroprotection
The neuroprotective effects of Rasagiline, which are independent of MAO-B inhibition and thus also observed with (S)-Rasagiline, are mediated through complex signaling cascades. The propargylamine moiety is thought to be responsible for these effects[3]. Key pathways involved include the PI3K/Akt/Nrf2 and the PKC/MAPK pathways, which ultimately lead to the upregulation of anti-apoptotic proteins and antioxidant enzymes.
Caption: Rasagiline's neuroprotective signaling pathway.
Experimental Workflow for Comparing Rasagiline Enantiomers
The following workflow illustrates a typical experimental design to differentiate the MAO-B dependent and independent effects of the Rasagiline enantiomers.
Caption: Workflow for comparing Rasagiline enantiomers.
Conclusion
This compound is an indispensable control compound for researchers investigating the biological activities of its potent (R)-enantiomer. Its negligible MAO-B inhibitory activity, coupled with the shared propargyl moiety, provides a robust experimental tool to dissect the MAO-B-dependent and -independent effects of Rasagiline. The careful application of this compound in well-designed experiments, such as those outlined in this guide, will continue to contribute to a deeper understanding of the complex pharmacology of this class of compounds and aid in the development of novel neuroprotective therapies.
References
(S)-Rasagiline Mesylate vs. (R)-Rasagiline: A Technical Guide to Monoamine Oxidase-B Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the stereoisomers of rasagiline, (S)-Rasagiline Mesylate and (R)-Rasagiline, with a primary focus on their differential inhibition of Monoamine Oxidase-B (MAO-B). (R)-Rasagiline, known clinically as rasagiline, is a potent, selective, and irreversible inhibitor of MAO-B, a key enzyme in the degradation of dopamine, and is utilized in the treatment of Parkinson's disease.[1][2] In stark contrast, its enantiomer, (S)-Rasagiline, is largely devoid of significant MAO-B inhibitory activity.[3][4] This document details the quantitative differences in their inhibitory potency, outlines the experimental methodologies used to determine these properties, and illustrates the underlying biochemical pathways and experimental workflows.
Introduction
Rasagiline, chemically known as N-propargyl-1(R)-aminoindan, is a second-generation propargylamine inhibitor of MAO-B.[1][5] Its therapeutic efficacy in Parkinson's disease is primarily attributed to its ability to selectively and irreversibly inhibit MAO-B, thereby increasing synaptic dopamine levels in the brain.[2] The stereochemistry of the aminoindan moiety is critical for its biological activity. This guide elucidates the profound impact of this stereoisomerism on MAO-B inhibition by comparing the (R)-enantiomer with the (S)-enantiomer.
Quantitative Analysis of MAO-B Inhibition
The inhibitory potency of (R)-Rasagiline and (S)-Rasagiline against MAO-A and MAO-B has been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Enzyme | Species | Tissue | IC50 (nM) | Reference |
| (R)-Rasagiline | MAO-B | Rat | Brain | 4.43 ± 0.92 | [3][4] |
| MAO-A | Rat | Brain | 412 ± 123 | [3][4] | |
| MAO-B | Human | Brain | 14 | [6] | |
| MAO-A | Human | Brain | 700 | [6] | |
| (S)-Rasagiline (TVP 1022) | MAO-B | Rat | Brain | Largely inactive | [3][4] |
| MAO-A | Rat | Brain | Largely inactive | [3][4] | |
| MAO-B | Human | Brain | Largely inactive | [4] | |
| MAO-A | Human | Brain | Largely inactive | [4] |
Key Findings:
-
(R)-Rasagiline is a highly potent inhibitor of MAO-B, with IC50 values in the low nanomolar range.[3][6]
-
There is a significant degree of selectivity of (R)-Rasagiline for MAO-B over MAO-A.[3][6]
-
(S)-Rasagiline is described as being relatively inactive or largely devoid of inhibitory activity against both MAO-A and MAO-B, indicating a profound stereoselectivity in the binding and inhibition of the MAO enzymes.[3][4] One study noted that the (S)-isomer is 1/3,800th as active as the (R)-isomer for the inhibition of MAO-B.
Experimental Protocols: In Vitro MAO-B Inhibition Assay
The determination of the MAO-B inhibitory activity of (S)-Rasagiline and (R)-Rasagiline is typically performed using an in vitro enzyme assay. The following is a representative protocol based on established methodologies.
3.1. Objective:
To determine the IC50 values of this compound and (R)-Rasagiline for the inhibition of human MAO-B.
3.2. Materials:
-
Enzyme Source: Recombinant human MAO-B (expressed in a suitable system, e.g., insect cells).
-
Test Compounds: this compound and (R)-Rasagiline Mesylate, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known MAO-B inhibitor such as selegiline.[8]
-
Buffer: 100 mM Sodium Phosphate Buffer, pH 7.2.[7]
-
Detection Reagents (for fluorometric assay): A fluorometric probe such as Amplex Red, and horseradish peroxidase (HRP).[9]
-
Instrumentation: A spectrophotometer or a fluorescence microplate reader.
3.3. Assay Principle:
MAO-B catalyzes the oxidative deamination of its substrate (e.g., benzylamine), producing an aldehyde, ammonia, and hydrogen peroxide (H2O2). The rate of this reaction can be monitored by measuring the formation of the aldehyde product (spectrophotometrically) or the generation of H2O2 (fluorometrically).[9][10] In the presence of an inhibitor, the rate of the reaction will decrease.
3.4. Spectrophotometric Method using Benzylamine:
-
Preparation of Reagents: Prepare stock solutions of the test compounds, positive control, and substrate in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well UV-transparent microplate, add the assay buffer, the MAO-B enzyme solution, and varying concentrations of the test compounds or the positive control. Allow for a pre-incubation period (e.g., 15 minutes) at 37°C to permit the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the benzylamine substrate to each well.
-
Measurement: Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde, over a period of time (e.g., 30 minutes) in kinetic mode.[7]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
3.5. Fluorometric Method using a Generic MAO Substrate:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the fluorometric probe (e.g., Amplex Red), and HRP.
-
Enzyme and Inhibitor Incubation: In a 96-well black microplate, add the reaction mixture, the MAO-B enzyme solution, and varying concentrations of the test compounds or the positive control. Pre-incubate for a specified time at 37°C.
-
Initiation of Reaction: Add the MAO substrate (e.g., tyramine) to start the reaction.[11]
-
Measurement: Measure the increase in fluorescence (e.g., excitation at 535 nm and emission at 587 nm) over time in a kinetic mode.[12] The H2O2 produced by the MAO-B reaction reacts with the probe in the presence of HRP to generate a fluorescent product.
-
Data Analysis: The IC50 values are calculated in the same manner as the spectrophotometric method, based on the rate of fluorescence increase.
Visualization of Workflows and Pathways
Experimental Workflow for MAO-B Inhibition Assay
Caption: Workflow for in vitro MAO-B inhibition assay.
Mechanism of Irreversible MAO-B Inhibition by (R)-Rasagiline
Caption: Mechanism of irreversible MAO-B inhibition by (R)-Rasagiline.
Neuroprotective Signaling Pathways of Rasagiline
It is important to note that both (R)-Rasagiline and (S)-Rasagiline have demonstrated neuroprotective effects that are independent of MAO-B inhibition, suggesting the involvement of other cellular mechanisms.[13]
Caption: MAO-B independent neuroprotective pathways of rasagiline enantiomers.
Discussion
The data presented unequivocally demonstrate the critical role of stereochemistry in the MAO-B inhibitory activity of rasagiline. The (R)-enantiomer is a potent and selective inhibitor, while the (S)-enantiomer is essentially inactive in this regard. This high degree of stereoselectivity highlights the specific and well-defined nature of the binding pocket within the MAO-B active site. The propargylamine moiety of (R)-rasagiline forms a covalent adduct with the N5 of the FAD cofactor of MAO-B, leading to irreversible inhibition.[2]
Interestingly, the neuroprotective effects observed for both enantiomers suggest that these actions are mediated through pathways distinct from MAO-B inhibition.[13] As illustrated, these pathways may involve the activation of protein kinase C and the anti-apoptotic protein Bcl-2.[13] This dual mechanism of action—potent MAO-B inhibition for symptomatic relief and potential neuroprotection through other pathways—makes (R)-Rasagiline a significant therapeutic agent in the management of Parkinson's disease.
Conclusion
The profound difference in MAO-B inhibitory potency between this compound and (R)-Rasagiline underscores the importance of stereoisomerism in drug design and function. (R)-Rasagiline is a highly potent and selective irreversible inhibitor of MAO-B, a characteristic not shared by its (S)-enantiomer. The experimental protocols outlined provide a framework for the continued investigation of novel MAO-B inhibitors. Furthermore, the elucidation of MAO-B independent neuroprotective pathways for both enantiomers opens avenues for the development of new therapeutic strategies for neurodegenerative diseases. This technical guide provides a comprehensive overview for researchers and professionals in the field, summarizing the key data and methodologies for understanding the distinct pharmacological profiles of the rasagiline enantiomers.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential (Abstract) | Rambam Maimonides Medical Journal [rmmj.org.il]
- 3. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. assaygenie.com [assaygenie.com]
- 13. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Enantiomer of Rasagiline: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of the S-(-)-enantiomer of rasagiline, a compound of significant interest for research in neuroprotection and drug development. While its counterpart, R-(+)-rasagiline, is a well-established monoamine oxidase-B (MAO-B) inhibitor for the treatment of Parkinson's disease, the S-enantiomer, also known as TVP-1022, is characterized by its substantially lower MAO inhibitory activity.[1] This property makes it a valuable tool for investigating the non-MAO-B-inhibitory-dependent neuroprotective mechanisms of the parent compound.
Core Chemical and Pharmacological Properties
Rasagiline and its S-enantiomer, TVP-1022, are propargylamine-based irreversible inhibitors of MAO.[2] However, the stereochemistry at the 1-position of the aminoindan ring dramatically influences their inhibitory potency against MAO enzymes. The R-(+)-enantiomer (rasagiline) is a potent inhibitor of MAO-B, while the S-(-)-enantiomer (TVP-1022) is significantly less active.[1]
Quantitative Analysis of MAO Inhibition
The following table summarizes the quantitative data on the inhibitory activity of both rasagiline enantiomers against MAO-A and MAO-B. This data highlights the stereoselective nature of MAO inhibition by these compounds.
| Compound | Target Enzyme | IC50 | k_inact / K_i (M⁻¹s⁻¹) | Fold Difference (R vs. S) | Reference |
| R-(+)-Rasagiline | MAO-A | 412 nM | 1,400 | 17-fold more potent | [3] |
| MAO-B | 4.43 nM | 350,000 | 2500-fold more potent | [3] | |
| S-(-)-Rasagiline (TVP-1022) | MAO-A | - | 83 | - | [4] |
| MAO-B | >1000-fold higher than R-enantiomer | 140 | - | [1][4] |
IC50 values for R-(+)-Rasagiline are from rat brain homogenates. k_inact / K_i values are for human recombinant MAO enzymes. A specific IC50 value for S-(-)-Rasagiline is not consistently reported, but it is widely cited as being over 1000-fold less potent than the R-enantiomer.[1]
Neuroprotective Mechanisms Independent of MAO-B Inhibition
A growing body of evidence suggests that the neuroprotective effects of rasagiline may not be solely attributable to its inhibition of MAO-B. The S-enantiomer, TVP-1022, which is a weak MAO inhibitor, has been shown to exhibit neuroprotective properties in various in vitro and in vivo models.[1] This indicates that the propargylamine moiety itself possesses intrinsic neuroprotective activities.
Key Signaling Pathways
Research has implicated several signaling pathways in the neuroprotective effects of rasagiline and its inactive enantiomer. These include the modulation of pro-survival and anti-apoptotic proteins, as well as the activation of antioxidant response pathways.
References
The Stereospecificity of Rasagiline Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline mesylate, a potent second-generation, irreversible monoamine oxidase-B (MAO-B) inhibitor, is a cornerstone in the management of Parkinson's disease.[1][2][3] Its therapeutic efficacy is intrinsically linked to its stereochemistry, with the (R)-enantiomer being the pharmacologically active agent.[4][5] This technical guide provides an in-depth exploration of the stereochemistry of rasagiline mesylate, detailing the pharmacological differences between its enantiomers, analytical methods for their separation, and the underlying signaling pathways influenced by the active isomer.
Chemical Structure and Stereoisomers
Rasagiline, chemically known as (R)-N-propargyl-1-aminoindan, possesses a single chiral center at the 1-position of the indane ring.[1][4][6] This gives rise to two enantiomers: the (R)-(+)-enantiomer (rasagiline) and the (S)-(-)-enantiomer.[6] The drug product, rasagiline mesylate, is the methanesulfonate salt of the (R)-enantiomer.[7] No racemization of the chiral center has been observed during its synthesis or under storage conditions.[8]
| Compound | Chemical Name | IUPAC Name |
| Rasagiline (R-enantiomer) | (R)-N-propargyl-1-aminoindan | (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
| S-enantiomer | (S)-N-propargyl-1-aminoindan | (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Pharmacological and Pharmacokinetic Profile of Rasagiline Enantiomers
The pharmacological activity of rasagiline resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is a significantly weaker MAO inhibitor.[9][10] Rasagiline is a potent, selective, and irreversible inhibitor of MAO-B, which is the primary enzyme responsible for the breakdown of dopamine in the brain.[6][11][12][13][14] By inhibiting MAO-B, rasagiline increases the levels of dopamine in the striatum, thereby alleviating the motor symptoms of Parkinson's disease.[1][11][12][13]
In contrast to selegiline, another MAO-B inhibitor, rasagiline is not metabolized to amphetamine-like substances.[1][2] Its primary metabolite is (R)-1-aminoindan, which itself exhibits neuroprotective properties.[2][6][15] Studies in humans have shown no bioconversion of the (R)-enantiomer to the (S)-enantiomer.[14][16]
| Parameter | Rasagiline (R-enantiomer) | S-enantiomer |
| MAO-B Inhibition | Potent and irreversible | Very weak |
| Primary Metabolite | (R)-1-aminoindan (neuroprotective) | Not applicable |
| Metabolism to Amphetamine-like compounds | No | No |
Pharmacokinetic Properties of Rasagiline (1 mg)
| Parameter | Fasting State | Fed State |
| Tmax (median, h) | 0.33 | 1 |
| Cmax (geometric mean ratio, 90% CI) | 88.26–108.46% | 89.54–118.23% |
| AUC0–t (geometric mean ratio, 90% CI) | 94.16–105.35% | 99.88–107.07% |
| AUC0–∞ (geometric mean ratio, 90% CI) | 93.55–105.01% | 99.59–107.05% |
Data from a bioequivalence study in healthy Chinese subjects.[17]
Experimental Protocols for Enantiomeric Separation
The separation and quantification of rasagiline enantiomers are critical for quality control during manufacturing. Due to their identical physicochemical properties, chiral separation techniques are necessary.
Chiral High-Performance Liquid Chromatography (HPLC)
This method utilizes a chiral stationary phase to differentiate between the enantiomers.
-
Mobile Phase: Isocratic mixture of ammonium acetate buffer (10 mmol/L) and isopropyl alcohol (90:10, v/v)[4][18]
-
Column Temperature: 25 °C[4]
-
Injection Volume: 700 μL[4]
-
Sample Preparation: Dissolve rasagiline mesylate (20 mg) in water (100 mL).[4]
-
Standard Preparation: Dissolve the S-rasagiline enantiomer (3 mg) in water (100 mL) to prepare a stock solution. Dilute 1 mL of the stock solution to 100 mL with water to obtain a standard solution of 1.5 μg/mL.[4]
Capillary Electrophoresis (CE)
This method employs a chiral selector in the background electrolyte to achieve separation.
-
Capillary: Fused silica capillary
-
Background Electrolyte (BGE): 50 mM glycine-HCl buffer (pH 2.0) containing 30 mM sulfobutylether-β-cyclodextrin (SBE-β-CD) as the chiral selector.[5][19]
-
Injection: Short-end injection at -25 mbar for 2 seconds.[5][19]
-
Detection: UV at 200 nm[5]
-
Sample Preparation: For chiral impurity determination, prepare a sample solution with a theoretical concentration of 2666 µg/mL of R-rasagiline in water.[5] Stock solutions of R- and S-rasagiline (1 mg/mL) can be prepared in methanol and further diluted with water.[5]
Neuroprotective Signaling Pathways of Rasagiline
Beyond its symptomatic effects through MAO-B inhibition, rasagiline has demonstrated neuroprotective properties in preclinical models, which are independent of its MAO-inhibitory activity.[11][12] These effects are thought to be mediated through the modulation of various signaling pathways that promote cell survival and reduce apoptosis.
Caption: Proposed neuroprotective signaling pathways of rasagiline.
The diagram illustrates that rasagiline may exert its neuroprotective effects by:
-
Upregulating anti-apoptotic proteins: Increasing the expression of Bcl-2 family proteins.[11]
-
Downregulating pro-apoptotic proteins: Reducing the expression of Bax family proteins.[11]
-
Activating protein kinase C (PKC) ε. [11]
-
Preventing the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). [11]
-
Activating tyrosine kinase receptor signaling pathways , which facilitates neurorescue and restoration of dopaminergic neurons.[1][11]
Conclusion
The stereochemistry of rasagiline mesylate is a critical determinant of its pharmacological activity. The (R)-enantiomer is a potent and selective MAO-B inhibitor that provides symptomatic relief in Parkinson's disease. Furthermore, preclinical evidence suggests that rasagiline possesses neuroprotective properties through the modulation of key signaling pathways involved in cell survival and apoptosis. A thorough understanding of its stereospecific properties and the availability of robust analytical methods for enantiomeric separation are essential for the development, manufacturing, and clinical application of this important therapeutic agent.
References
- 1. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline mesylate | Monoamine Oxidases | Tocris Bioscience [tocris.com]
- 4. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 6. Rasagiline - Wikipedia [en.wikipedia.org]
- 7. Rasagiline Mesylate | C13H17NO3S | CID 3052775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Frontiers | Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial [frontiersin.org]
- 18. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column [ouci.dntb.gov.ua]
- 19. Chiral separation of rasagiline using sulfobutylether-β-cyclodextrin: capillary electrophoresis, NMR and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Rasagiline Mesylate: A Technical Guide for its Application as a Negative Control in Parkinson's Disease Research
Introduction
In the pursuit of therapeutic interventions for Parkinson's disease (PD), rigorous experimental design is paramount to validate novel drug candidates and elucidate underlying disease mechanisms. A critical component of such design is the use of appropriate negative controls to distinguish specific drug effects from non-specific or off-target phenomena. This technical guide details the use of (S)-Rasagiline Mesylate, the inactive enantiomer of the potent monoamine oxidase-B (MAO-B) inhibitor (R)-Rasagiline (Azilect®), as an ideal negative control in PD research.
(R)-Rasagiline is an established medication for PD, exerting its therapeutic effects primarily through the irreversible inhibition of MAO-B, which increases dopaminergic tone in the brain. It is also suggested to possess neuroprotective properties independent of MAO-B inhibition. The stereoisomer, (S)-Rasagiline, offers a unique tool for dissecting these effects. Due to its stereochemical configuration, (S)-Rasagiline is a significantly less potent inhibitor of MAO-B, allowing researchers to investigate the MAO-B independent effects of the rasagiline chemical scaffold. This guide provides a comprehensive overview of the comparative pharmacology of (R)- and (S)-Rasagiline, detailed experimental protocols for their use, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Pharmacology of (R)- and (S)-Rasagiline
The primary rationale for using (S)-Rasagiline as a negative control stems from the stereospecificity of the MAO-B enzyme. The following tables summarize the quantitative differences in the pharmacological activity of the two enantiomers.
| Table 1: Comparative MAO-B and MAO-A Inhibitory Potency | |
| Compound | MAO-B IC50 (nM) |
| (R)-Rasagiline Mesylate | 4.3 - 10.2 |
| This compound | 4,100 - 6,900 |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
| Table 2: In Vitro Neuroprotective Effects | |
| Compound | Neuroprotective Activity |
| (R)-Rasagiline Mesylate | Demonstrates neuroprotective effects in various cellular models of neurodegeneration. |
| This compound | Lacks significant neuroprotective activity in the same models. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the differential effects of (R)- and (S)-Rasagiline.
MAO-B Inhibition Assay (In Vitro)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against MAO-B.
-
Materials:
-
Human recombinant MAO-B
-
Kynuramine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
(R)-Rasagiline Mesylate and this compound
-
96-well microplate reader (fluorescence)
-
-
Procedure:
-
Prepare serial dilutions of (R)-Rasagiline and (S)-Rasagiline in potassium phosphate buffer.
-
In a 96-well plate, add 20 µL of each compound dilution and 60 µL of potassium phosphate buffer.
-
Add 10 µL of human recombinant MAO-B to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of kynuramine.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 75 µL of 2N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Neuroprotection Assay in a Cellular Model of Parkinson's Disease
This protocol assesses the ability of the compounds to protect neuronal cells from a neurotoxin, such as 6-hydroxydopamine (6-OHDA).
-
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
6-hydroxydopamine (6-OHDA)
-
(R)-Rasagiline Mesylate and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
-
-
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (R)-Rasagiline or (S)-Rasagiline for 24 hours.
-
Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM and incubate for another 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the untreated control and compare the protective effects of (R)-Rasagiline and (S)-Rasagiline.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of (S)-Rasagiline as a negative control.
Caption: Experimental workflow for using (S)-Rasagiline as a negative control.
Caption: Proposed MAO-B dependent and independent neuroprotective pathways of (R)-Rasagiline.
Conclusion
This compound serves as an indispensable tool in Parkinson's disease research. Its profound difference in MAO-B inhibitory potency compared to its active counterpart, (R)-Rasagiline, allows for the precise dissection of MAO-B-dependent and -independent mechanisms of neuroprotection. By incorporating (S)-Rasagiline as a negative control, researchers can significantly enhance the rigor and validity of their findings, ultimately accelerating the development of novel and effective therapies for Parkinson's disease. The data and protocols presented in this guide provide a framework for the effective implementation of this critical experimental control.
Methodological & Application
Application Notes and Protocols for (S)-Rasagiline Mesylate in Cell-Based Assays
(S)-Rasagiline Mesylate is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), widely recognized for its therapeutic role in Parkinson's disease. Beyond its symptomatic effects related to dopamine metabolism, rasagiline exhibits significant neuroprotective properties, making it a valuable tool for research in neurodegenerative diseases.[1][2][3][4] These neuroprotective effects are not solely dependent on MAO-B inhibition but are also linked to the modulation of cell survival and anti-apoptotic pathways.[1][5][6]
This document provides detailed protocols for utilizing this compound in various cell-based assays to investigate its mechanisms of action, including MAO-B inhibition, neuroprotection, and effects on cell signaling pathways.
Mechanism of Action
This compound's primary mechanism involves the irreversible inhibition of MAO-B, an enzyme responsible for the breakdown of dopamine in the brain.[3][7] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, thereby alleviating motor symptoms associated with Parkinson's disease.[3][8]
Furthermore, rasagiline's neuroprotective effects are attributed to its ability to:
-
Activate Pro-Survival Signaling Pathways: Rasagiline has been shown to activate the PI3K/Akt/Nrf2 and PKC signaling pathways.[1][5] This activation leads to the upregulation of antioxidant enzymes and pro-survival proteins.[1]
-
Modulate Apoptotic Proteins: It increases the expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Bcl-w) and decreases the levels of pro-apoptotic proteins like Bad and Bax.[5][9][10][11]
-
Preserve Mitochondrial Function: Rasagiline helps to stabilize the mitochondrial membrane potential, reduce the production of reactive oxygen species (ROS), and inhibit the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[1][12][13][14]
-
Inhibit Apoptosis Execution: It has been demonstrated to reduce the activation of caspase-3 and the cleavage of PARP, both of which are critical events in the execution phase of apoptosis.[1][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various cell-based assays investigating the effects of this compound.
Table 1: Neuroprotective and Signaling Effects of Rasagiline
| Parameter | Cell Line | Concentration | Effect | Reference |
| Neuroprotection (Cell Viability) | PC12 | 3-10 µM | 20-80% increase in cell viability | [1][2] |
| ROS Production | PC12 | 10 µM | 15% reduction | [1][2] |
| Akt Phosphorylation | PC12 | 10 µM | 50% increase | [1][2] |
| Bcl-2 Protein Expression | PC12 | 10 µM | 70% increase | [1] |
| Caspase-3 and PARP Cleavage | PC12 | 10 µM | 60-80% reduction | [1] |
| Nrf2 Nuclear Translocation | PC12 | 1-5 µM | 40-90% increase | [1][2] |
| Antioxidant Enzyme mRNA Levels | PC12 | 1-5 µM | 1.8-2.0-fold increase | [1][2] |
Table 2: Cytotoxic Effects of Rasagiline in Cancer Cell Lines (IC50 Values)
| Cell Line | Assay | IC50 (µM) | Reference |
| A375 (Melanoma) | MTT | 280.69 | [15] |
| SK-MEL28 (Melanoma) | MTT | 402.89 | [15] |
| FM55P (Melanoma) | MTT | 349.44 | [15] |
| FM55M2 (Melanoma) | MTT | 117.45 | [15] |
Experimental Protocols
Here are detailed protocols for common cell-based assays involving this compound.
MAO-B Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to screen for MAO-B inhibitory activity.[16][17][18]
Materials:
-
This compound (Test Inhibitor)
-
MAO-B Enzyme
-
MAO-B Substrate
-
MAO-B Assay Buffer
-
Developer
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare Inhibitor Solutions: Dissolve this compound and Selegiline in a suitable solvent (e.g., DMSO or water) to create stock solutions. Prepare a 10X working solution of the desired test concentration by diluting the stock with MAO-B Assay Buffer.
-
Plate Setup:
-
Test Inhibitor Wells: Add 10 µL of the 10X this compound working solution.
-
Inhibitor Control Wells: Add 10 µL of the 10X Selegiline working solution.
-
Enzyme Control Wells: Add 10 µL of MAO-B Assay Buffer.
-
-
Enzyme Addition:
-
Prepare a working solution of MAO-B enzyme according to the manufacturer's instructions.
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Incubate for 10 minutes at 37°C.
-
-
Substrate Addition:
-
Prepare the MAO-B substrate solution.
-
Add 40 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately begin measuring the fluorescence kinetically at 37°C for 10-40 minutes (Ex/Em = 535/587 nm).
-
Choose two time points in the linear range of the reaction to calculate the rate of reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the neuroprotective or cytotoxic effects of this compound.[15][19][20]
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Neurotoxin (e.g., MPP+, 6-OHDA, or serum deprivation for neuroprotection studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
For Neuroprotection: Pre-treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) for a specified time (e.g., 2-24 hours). Then, add the neurotoxin to induce cell death, while keeping the rasagiline in the media.
-
For Cytotoxicity: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
-
MTT Addition:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
-
For neuroprotection, compare the viability of cells treated with the toxin alone to those pre-treated with rasagiline.
-
For cytotoxicity, plot cell viability against the concentration of rasagiline to determine the IC50 value.
-
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Neuronal cell line
-
This compound
-
Apoptosis-inducing agent
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate)
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound and an apoptosis-inducing agent as described in the cell viability assay.
-
Cell Lysis: After treatment, harvest the cells and lyse them using the provided lysis buffer.
-
Caspase-3 Activity Measurement:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
For a colorimetric assay, measure the absorbance at the appropriate wavelength.
-
For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the fold-change in caspase-3 activity relative to the control group.
-
Compare the activity in cells treated with the apoptosis inducer alone to those pre-treated with rasagiline.
-
Western Blotting for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Neuronal cell line
-
This compound
-
Treatment reagents
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture, Treatment, and Lysis: Culture, treat, and lyse the cells as previously described.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Calculate the fold-change in protein expression or phosphorylation relative to the control group.
-
Visualizations
Signaling Pathway of Rasagiline's Neuroprotective Effects
References
- 1. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 4. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rasagiline - Wikipedia [en.wikipedia.org]
- 8. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rasagiline promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]
- 11. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]
- 12. mdpi.com [mdpi.com]
- 13. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rasagiline prevents apoptosis induced by PK11195, a ligand of the outer membrane translocator protein (18 kDa), in SH-SY5Y cells through suppression of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. abcam.cn [abcam.cn]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
Application Notes and Protocols for (S)-Rasagiline Mesylate in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (S)-Rasagiline Mesylate, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor, in neuronal cell culture studies. This document outlines effective concentrations, detailed experimental protocols for assessing its neuroprotective effects, and visual representations of the key signaling pathways involved.
This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage and neurodegenerative diseases, independent of its MAO-B inhibitory activity.[1][2] Its therapeutic potential is linked to its ability to modulate multiple cell survival pathways, making it a valuable tool for neuroscience research and drug development.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the neuronal cell line, the nature of the induced stressor, and the specific endpoint being measured. The following tables summarize reported concentrations and their observed effects in commonly used neuronal cell lines.
Table 1: Effective Concentrations of this compound in PC12 Cells
| Stressor/Model | Concentration Range | Duration of Treatment | Observed Effects | Reference(s) |
| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 1 - 10 µM | Pre-treatment and during 18h reoxygenation | Decreased necrotic cell death, reduced ROS production, increased Akt phosphorylation, induced nuclear translocation of Nrf2. | [3][4] |
| Oxygen-Glucose Deprivation (OGD) | 100 nM - 1 µM | During 3h OGD and 18h reoxygenation | Reduced OGD-induced cell death by 68-80%, attenuated decrease in ATP content. | [5] |
| Amyloid-beta (Aβ) Toxicity | 1 - 10 µM | 1h pre-treatment, then 24h with Aβ | Increased cell viability, reduced Aβ-induced cell death. | [6] |
| Serum Deprivation | 1 µM | 1 hour | Increased phosphorylation of PKC. | [7] |
Table 2: Effective Concentrations of this compound in SH-SY5Y Cells
| Stressor/Model | Concentration Range | Duration of Treatment | Observed Effects | Reference(s) |
| N-methyl(R)salsolinol (NM(R)Sal) Induced Apoptosis | Not specified, but effective | Not specified | Prevents mitochondrial permeability transition, induces Bcl-2 and GDNF. | [8] |
| Peroxynitrite-Induced Apoptosis (via SIN-1) | Not specified, but effective | 20 min pre-incubation | Reduced apoptotic DNA damage, stabilized mitochondrial membrane potential. | [9] |
| Basal Conditions (Gene Expression) | 10 pM - 100 nM | Not specified | Increased mRNA levels of Bcl-2 and Bcl-xL. | [10] |
| Dexamethasone-Induced Apoptosis | Not specified, but effective | Every other day for 4 days | Prevented dexamethasone-induced cell death, inhibited MAO-B activity and DNA damage. | [11] |
| Basal Conditions (GDNF Induction) | Not specified, but effective | Not specified | Increased protein and mRNA levels of GDNF via NF-κB activation. | [12] |
Experimental Protocols
General Cell Culture and Maintenance
a. PC12 Cell Culture (ATCC® CRL-1721™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, detach them by gentle pipetting. To break up cell clusters, gently aspirate the cell suspension through a 22g needle 4-5 times. Seed new flasks at a ratio of 1:3 to 1:6.
-
Differentiation (Optional): To induce a neuronal phenotype, treat PC12 cells with 50-100 ng/mL Nerve Growth Factor (NGF) for 5-7 days. The medium should be changed every 2-3 days.[5]
b. SH-SY5Y Cell Culture (ATCC® CRL-2266™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Resuspend in fresh medium and seed new flasks at a ratio of 1:5 to 1:10.
Preparation and Application of this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. The duration of treatment will vary depending on the experimental design (see Tables 1 and 2).
Neuroprotection Assay: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This protocol simulates ischemic conditions in vitro.
-
Cell Plating: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
OGD Induction:
-
Reoxygenation and Treatment:
-
After the OGD period, remove the plate from the hypoxic chamber.
-
Replace the glucose-free medium with complete growth medium containing different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM).[3]
-
Include a vehicle control group (medium with solvent only) and a positive control if available (e.g., 1500 µM tempol).[3]
-
Return the plate to the normoxic incubator (37°C, 5% CO2) for 18 hours.[3][4]
-
-
Assessment of Cell Viability:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity. Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the cells. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol allows for the detection of changes in protein levels and activation of signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Nrf2, Bcl-2, Bax, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of target genes.
-
RNA Extraction: Following treatment, extract total RNA from the cells using a commercially available RNA extraction kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR:
-
Perform the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., HO-1, NQO1, CAT, Bcl-2).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations of Signaling Pathways and Workflows
Below are diagrams generated using the DOT language to illustrate key concepts.
Caption: Signaling pathways modulated by this compound leading to neuroprotection.
Caption: Experimental workflow for the OGD/R neuroprotection assay.
Caption: Workflow for Western Blot analysis of protein expression and phosphorylation.
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge[v1] | Preprints.org [preprints.org]
- 5. Rasagiline, a monoamine oxidase-B inhibitor, protects NGF-differentiated PC12 cells against oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rasagiline ( Agilect ) suppresses apoptosis and induces prosurvival genes [rasagiline.com]
- 9. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-Propargyl-1 (R)-aminoindan, rasagiline, increases glial cell line-derived neurotrophic factor (GDNF) in neuroblastoma SH-SY5Y cells through activation of NF-kappaB transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of (S)-Rasagiline Mesylate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Rasagiline Mesylate is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), utilized in the treatment of Parkinson's disease.[1][2][3] Its primary mechanism involves increasing dopamine levels in the brain by preventing its breakdown.[1][2][4] Additionally, rasagiline exhibits neuroprotective properties through the modulation of cell survival pathways.[2][5][6] Accurate and consistent preparation of stock solutions is critical for reliable experimental results in research and development. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Data Presentation: Solubility
This compound is a white to off-white crystalline powder.[7][8] Its solubility can vary based on the solvent and the specific salt form. The data below has been compiled from various supplier and literature sources.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source |
| Water | 26.73 | 100 | Freely soluble. | [7][8][9] |
| DMSO | 26.73 | 100 | - | |
| Ethanol | Freely Soluble | Not Specified | For maximum solubility in aqueous buffers, it is recommended to first dissolve in ethanol.[10] | [7][8][10] |
Note: The molecular weight of Rasagiline Mesylate is 267.34 g/mol . Calculations for molarity should be based on the batch-specific molecular weight provided on the Certificate of Analysis.
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound. Adjust the mass of the compound accordingly for different desired concentrations.
2.1 Materials and Equipment
-
This compound powder
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer and/or sonicator
-
Solvents: Dimethyl sulfoxide (DMSO) or sterile, nuclease-free water.
2.2 Safety Precautions
-
Handle this compound powder in a well-ventilated area or chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before starting.[11]
2.3 Step-by-Step Procedure
Calculation: To prepare a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Desired Volume (mL) × 10 mM × 0.26734 (mg/mmol) Example for 1 mL of 10 mM solution: 1 mL × 10 mmol/L × (1 L / 1000 mL) × 267.34 g/mol × (1000 mg / 1 g) = 2.6734 mg
-
Weighing: Accurately weigh 2.67 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of the chosen solvent (e.g., DMSO) to the vial containing the powder.
-
Dissolution: Cap the vial securely and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots protected from light. For long-term stability, store at -20°C.[10] For short-term storage, 2-8°C is recommended.[11] Aqueous solutions are not recommended for storage for more than one day.[10]
Visualizations
3.1 Experimental Workflow
Caption: Experimental workflow for preparing a 10 mM stock solution.
3.2 Signaling Pathway
Caption: Rasagiline's dual mechanism: MAO-B inhibition and neuroprotection.
References
- 1. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 3. Rasagiline: MedlinePlus Drug Information [medlineplus.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2009122301A2 - Rasagiline mesylate particles and process for the preparation thereof - Google Patents [patents.google.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for (S)-Rasagiline Mesylate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of (S)-Rasagiline Mesylate in various preclinical animal models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of rasagiline for neurodegenerative diseases and other neurological conditions.
Overview of this compound
This compound is a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.[1][2] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, providing symptomatic relief in conditions like Parkinson's disease.[1][2] Beyond its symptomatic effects, preclinical studies have demonstrated that rasagiline possesses significant neuroprotective properties, which are attributed to mechanisms independent of MAO-B inhibition.[2][3][4] These neuroprotective actions involve the modulation of apoptotic pathways, enhancement of neurotrophic factor signaling, and reduction of oxidative stress.[1][5][6]
Quantitative Data Summary
The following tables summarize the administration protocols and key findings from various studies using this compound in different animal models.
Table 1: Parkinson's Disease Models
| Animal Model | Species/Strain | Rasagiline Mesylate Dose | Administration Route | Duration | Key Findings | Reference |
| 6-hydroxydopamine (6-OHDA) induced lesion | Sprague-Dawley rats | Increasing doses (specifics not detailed) | Daily injections | 6 weeks | Markedly increased survival of dopaminergic neurons in the substantia nigra (+97% and +119% for two doses); abolished motor stereotypies at the lower dose.[7] | [7] |
| MPTP-induced neurotoxicity | Mice | Not specified | Chronic administration | Not specified | Exerts neurorescue and neurotrophic activity in midbrain dopamine neurons by activating the tyrosine kinase receptor signaling pathway.[2] | [2] |
| Lactacystin-induced lesion | Rats | Not specified | Not specified | Not specified | Demonstrated neuroprotective effects. | [8] |
Table 2: Other Neurological Disorder Models
| Animal Model | Species/Strain | Rasagiline Mesylate Dose | Administration Route | Duration | Key Findings | Reference |
| Experimental Glaucoma (translimbal photocoagulation) | Wistar rats | 0.5 mg/kg and 3 mg/kg | Daily Intraperitoneal (IP) injections | 7 weeks | Significantly enhanced retinal ganglion cell (RGC) survival (43% in treated groups vs. 23% in control).[9] | [9] |
| Permanent Middle Cerebral Artery Occlusion (MCAO) | Rats | 1-3 mg/kg | Repeated IP injections or sustained IV infusion | 16-48 hours | Improved neurological severity score; reduced necrotic brain volume (up to 49% reduction with IV infusion).[10] | [10] |
| Closed Head Injury | Mice | 0.2 and 1 mg/kg | Single injection 5 min post-injury | Single dose | Accelerated recovery of motor function and spatial memory; reduced cerebral edema by 40-50%.[11] | [11] |
| Postnatal Anoxia | Rats | 0.5 mg/kg/day | Via nursing mother's milk then drinking water | 60 days | Improved juvenile hyperactivity, passive avoidance performance, and spatial memory; increased choline acetyltransferase (ChAT) activity in the caudate and hippocampus.[12] | [12] |
| Aging | Mice | 0.2 mg/kg | Not specified | Long-term | Improved mood-related dysfunction and spatial learning/memory; increased striatal dopamine and serotonin; upregulated synaptic plasticity markers (BDNF, TrkB, synapsin-1) and anti-apoptotic proteins (Bcl-2).[13] | [13] |
Experimental Protocols
Protocol for 6-OHDA-Induced Parkinson's Disease Model in Rats
This protocol is based on the methodology described by Blandini et al. (2004).[7]
Objective: To evaluate the neuroprotective effect of this compound on dopaminergic neurons in a rat model of Parkinson's disease.
Materials:
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
Saline solution (sterile)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Sprague-Dawley rats
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the striatum. The precise coordinates should be determined based on a rat brain atlas.
-
Allow the animals to recover for a period (e.g., one week) to allow the lesion to develop.
-
-
Rasagiline Administration:
-
Prepare solutions of this compound in saline at the desired concentrations.
-
Divide the animals into treatment and control groups.
-
Administer rasagiline or saline (for the control group) daily via intraperitoneal injection for 6 weeks. The study by Blandini et al. used increasing doses, which could be implemented as a dose-escalation paradigm.[7]
-
-
Behavioral Assessment:
-
Perform behavioral tests (e.g., apomorphine-induced rotations) to assess the extent of the lesion and the effect of the treatment.
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta to determine the degree of neuroprotection.
-
Caption: Workflow for assessing rasagiline in a 6-OHDA rat model.
Protocol for Experimental Glaucoma Model in Rats
This protocol is adapted from the study by Levin and colleagues, which investigated rasagiline's effect on retinal ganglion cell survival.[9]
Objective: To assess the neuroprotective effect of this compound on retinal ganglion cells (RGCs) in a rat model of experimental glaucoma.
Materials:
-
This compound
-
Saline solution (sterile)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Laser for photocoagulation
-
Tonometer for intraocular pressure (IOP) measurement
-
Fluoro-gold retrograde tracer
-
Wistar rats
Procedure:
-
Induction of Experimental Glaucoma:
-
Anesthetize Wistar rats.
-
Induce glaucoma in one eye using translimbal laser photocoagulation to elevate intraocular pressure (IOP). The contralateral eye can serve as a control.
-
Measure IOP before, immediately after, and weekly following the laser treatment to confirm sustained elevation.
-
-
Rasagiline Administration:
-
Retrograde Labeling of RGCs:
-
Ten days before the end of the experiment, anesthetize the animals.
-
Inject Fluoro-gold into the superior colliculus to retrogradely label the RGCs.
-
-
Retinal Whole-Mount and RGC Quantification:
-
At the 7-week endpoint, euthanize the animals.
-
Enucleate the eyes and prepare retinal whole mounts.
-
Count the number of Fluoro-gold labeled RGCs in a masked fashion to determine the extent of cell survival.
-
Caption: Workflow for assessing rasagiline in a rat glaucoma model.
Signaling Pathways
This compound exerts its neuroprotective effects through multiple signaling pathways.
Primary Mechanism of Action
The primary mechanism involves the selective and irreversible inhibition of MAO-B, which leads to an increase in dopamine levels in the striatum.[1][2] This is particularly relevant for its symptomatic effects in Parkinson's disease.
Caption: Rasagiline's inhibition of MAO-B increases dopamine levels.
Neuroprotective Signaling Cascades
Rasagiline's neuroprotective effects are multifaceted and involve the modulation of key cellular survival and death pathways.[1][2][5] These effects are largely attributed to the propargylamine moiety within its structure and are independent of MAO-B inhibition.[4][5]
Key neuroprotective actions include:
-
Anti-apoptotic activity: Rasagiline upregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while downregulating pro-apoptotic proteins such as Bax.[2][6]
-
Mitochondrial stabilization: It helps to maintain mitochondrial membrane potential and prevents the opening of the mitochondrial permeability transition pore (mPTP).[4][8]
-
Activation of survival pathways: Rasagiline activates pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[2][5] This leads to the nuclear translocation of transcription factors like Nrf2, which upregulates antioxidant enzymes.[5]
-
Induction of neurotrophic factors: It promotes the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[2][6]
Caption: Key neuroprotective signaling pathways modulated by rasagiline.
References
- 1. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rasagiline ( Agilect ) for Parkinsonian rats [rasagiline.com]
- 8. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rasagiline-induced delay of retinal ganglion cell death in experimental glaucoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies with rasagiline, a MAO-B inhibitor, in experimental focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Rasagiline ( Agilect ), memory and learning [rasagiline.com]
- 13. effect-of-long-term-treatment-with-rasagiline-on-cognitive-deficits-and-related-molecular-cascades-in-aged-mice - Ask this paper | Bohrium [bohrium.com]
Application Note: Chiral Separation of Rasagiline Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of rasagiline, a critical process in the quality control of this anti-Parkinson's drug. Rasagiline's therapeutic activity resides in the (R)-enantiomer, making the accurate quantification of the inactive (S)-enantiomer essential. This document provides protocols for both reversed-phase and normal-phase chiral HPLC methods, offering flexibility for laboratories with different column availability and analytical requirements. The methods are suitable for researchers, scientists, and drug development professionals involved in the analysis of rasagiline in bulk drug substances and pharmaceutical formulations.
Introduction
Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. The molecule possesses a single chiral center, resulting in two enantiomers: (R)-rasagiline, which is pharmacologically active, and the inactive (S)-rasagiline.[1] Regulatory guidelines necessitate the control and quantification of the unwanted enantiomer in the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for the enantioselective separation of chiral compounds like rasagiline. This note presents two distinct and validated HPLC methods for the effective separation of rasagiline enantiomers.
Data Presentation
The following table summarizes the key chromatographic parameters and performance data for the different validated HPLC methods for the separation of rasagiline enantiomers.
| Parameter | Reversed-Phase UHPLC Method | Normal-Phase HPLC Method | Crown Ether-Based HPLC Method |
| Chiral Stationary Phase | Chiralpak® AGP | Chiralcel-OJ-H (4-methylbenzoate cellulose coated on silica) | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid based |
| Column Dimensions | 50 mm x 2.1 mm, 5 µm | Not Specified | Not Specified |
| Mobile Phase | 10 mM Ammonium Acetate: Isopropyl Alcohol (90:10, v/v)[1] | n-hexane: Isopropyl Alcohol: Ethanol: Diethylamine (96:2:2:0.01, v/v/v/v)[2] | Ethanol: Acetonitrile: Acetic Acid: Triethylamine (80:20:0.2:0.3, v/v/v/v)[3] |
| Flow Rate | 0.6 mL/min[1] | 1.0 mL/min[2] | Not Specified |
| Column Temperature | 25 °C[1] | 27 °C[2] | Not Specified |
| Detection Wavelength | 210 nm[1] | 215 nm[2] | Not Specified |
| Injection Volume | 2.0 µL[1] | Not Specified | Not Specified |
| Resolution (Rs) | > 1.5[1] | > 2.0[2] | 2.71[3] |
| Separation Factor (α) | Not Specified | Not Specified | 1.48[3] |
| Limit of Detection (LOD) | 0.06 µg/mL[1][4][5] | 0.35 µg/mL[2] | Not Specified |
| Limit of Quantification (LOQ) | 0.2 µg/mL[1][4][5] | 1.05 µg/mL[2] | Not Specified |
Experimental Protocols
Method 1: Reversed-Phase UHPLC Enantiomeric Separation
This method utilizes a protein-based chiral stationary phase for the separation of rasagiline enantiomers under reversed-phase conditions.
1. Instrumentation and Materials
-
Ultra-High-Performance Liquid Chromatograph (UHPLC) system with a UV detector.
-
Chiralpak® AGP column (50 mm x 2.1 mm, 5 µm particle size).[1][4]
-
Ammonium acetate (reagent grade).
-
Isopropyl alcohol (HPLC grade).
-
Water (HPLC grade).
-
Rasagiline mesylate reference standards ((R)- and (S)-enantiomers).
2. Preparation of Mobile Phase and Solutions
-
Mobile Phase: Prepare a 10 mM ammonium acetate solution by dissolving the appropriate amount in HPLC grade water. The mobile phase consists of a 90:10 (v/v) mixture of the 10 mM ammonium acetate solution and isopropyl alcohol.[1] Filter the mobile phase through a 0.22 µm membrane filter and degas prior to use.
-
Standard Solution: Prepare a stock solution of the (S)-rasagiline enantiomer in water. Further dilute this stock solution with water to a final concentration of 1.5 µg/mL.[1]
-
Sample Solution: Dissolve an accurately weighed amount of rasagiline mesylate bulk drug or powdered tablets in water to achieve a suitable concentration for analysis.[1]
3. Chromatographic Conditions
-
Column: Chiralpak® AGP (50 mm x 2.1 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium Acetate: Isopropyl Alcohol (90:10, v/v)
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection: UV at 210 nm[1]
-
Injection Volume: 2.0 µL[1]
4. System Suitability
-
Inject the standard solution multiple times to ensure system suitability. The resolution between the (R)- and (S)-enantiomer peaks should be greater than 1.5.[1]
Method 2: Normal-Phase HPLC Enantiomeric Separation
This method employs a cellulose-based chiral stationary phase under normal-phase conditions.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chiralcel-OJ-H column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
n-hexane (HPLC grade).
-
Isopropyl alcohol (HPLC grade).
-
Ethanol (HPLC grade).
-
Diethylamine (reagent grade).
-
Rasagiline mesylate reference standards ((R)- and (S)-enantiomers).
2. Preparation of Mobile Phase and Solutions
-
Mobile Phase: Prepare a mobile phase consisting of n-hexane, isopropyl alcohol, ethanol, and diethylamine in a ratio of 96:2:2:0.01 (v/v/v/v).[2] Degas the mobile phase prior to use.
-
Standard and Sample Solutions: Prepare the standard and sample solutions in a suitable solvent, typically the mobile phase or a component of it, to an appropriate concentration.
3. Chromatographic Conditions
-
Column: Chiralcel-OJ-H
-
Mobile Phase: n-hexane: Isopropyl Alcohol: Ethanol: Diethylamine (96:2:2:0.01)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 27 °C[2]
-
Detection: UV at 215 nm[2]
4. System Suitability
-
Inject the standard solution to verify system performance. The resolution between the enantiomer peaks should be greater than 2.0.[2]
Visualizations
References
- 1. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated normal phase LC method for enantiomeric separation of rasagiline mesylate and its (S)-enantiomer on cellulose derivative-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic resolution of racemic rasagiline and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column [ouci.dntb.gov.ua]
- 5. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-Rasagiline Mesylate in Neurotoxicity Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Application Notes and Protocols for utilizing (S)-Rasagiline Mesylate in preclinical neurotoxicity and neuroprotection research.
Introduction
This compound, a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), is clinically approved for the treatment of Parkinson's disease (PD). Beyond its symptomatic effects derived from increasing dopamine levels, extensive preclinical research has demonstrated its significant neuroprotective properties against a wide array of neurotoxic insults.[1][2] This activity is not solely dependent on MAO-B inhibition; the propargylamine moiety of the molecule is crucial for its anti-apoptotic and pro-survival functions.[1][3]
These characteristics make this compound a valuable pharmacological tool for studying mechanisms of neuronal cell death and for evaluating neuroprotective strategies in various models of neurodegenerative diseases. This document provides an overview of its mechanisms, applications, and detailed protocols for its use in neurotoxicity studies.
Mechanism of Neuroprotective Action
This compound confers neuroprotection through a multi-faceted approach targeting key pathways in neuronal cell death and survival.
-
MAO-B Inhibition: By irreversibly inhibiting MAO-B, Rasagiline reduces the oxidative metabolism of dopamine, thereby decreasing the production of neurotoxic reactive oxygen species (ROS).[2][4]
-
Anti-Apoptotic Activity: A primary mechanism of Rasagiline's neuroprotective effect is the modulation of the mitochondrial apoptosis pathway.[5][6] It has been shown to:
-
Increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8][9]
-
Down-regulate pro-apoptotic proteins such as Bax and Bad.[7][9]
-
Stabilize the mitochondrial membrane potential and prevent the opening of the mitochondrial permeability transition pore (mPTP).[3][7][10]
-
Inhibit the release of cytochrome c and subsequent activation of caspase-3.[7][11]
-
-
Activation of Pro-Survival Signaling Pathways: Rasagiline activates several signaling cascades that promote neuronal survival.
-
PKC/MAP Kinase Pathway: This pathway is involved in promoting cell survival and the non-amyloidogenic processing of amyloid precursor protein (APP).[1][3][7]
-
Akt/Nrf2 Pathway: Rasagiline activates Akt (Protein Kinase B), which in turn promotes the nuclear translocation of Nrf2.[12][13] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant enzymes, enhancing the cellular defense against oxidative stress.[5][12]
-
-
Reduction of α-Synuclein Toxicity: In models of synucleinopathies, Rasagiline has been shown to decrease the expression of ischemia-induced α-synuclein and protect against its associated toxicity.[5][12][14][15]
Core Signaling Pathways
The neuroprotective effects of Rasagiline are mediated by a network of interconnected signaling pathways that prevent mitochondrial-initiated apoptosis and enhance cellular resilience to stress.
Caption: Neuroprotective signaling pathways of this compound.
Data Summary: Neuroprotective Effects of Rasagiline
The following tables summarize quantitative data from representative neurotoxicity studies.
Table 1: In Vitro Neuroprotection in an Ischemia-Like Model (OGD/R)
Cell Model: PC12 neuronal cultures Neurotoxic Insult: 4 hours of Oxygen-Glucose Deprivation followed by 18 hours of Reoxygenation (OGD/R)
| Parameter Measured | Effect of OGD/R Insult | Effect of Rasagiline Treatment | Reference |
| Aponecrotic Cell Death | Causes ~40% cell death | 20-80% dose-dependent neuroprotection (3-10 µM) | [12][16] |
| Reactive Oxygen Species (ROS) | Increased production | ~15% reduction in ROS | [16] |
| Akt Phosphorylation | - | 50% increase (at 10 µM) | [12][13] |
| Nrf2 Nuclear Shuttling | - | 40-90% increase (at 1-5 µM) | [12][13] |
| Antioxidant Enzyme mRNA | - | 1.8 to 2.0-fold increase | [12][13] |
| α-Synuclein Protein Expression | Increased expression | 50% decrease (at 10 µM) | [12][13] |
| GAPDH Nuclear Translocation | Increased translocation | 75-90% reduction | [12][16] |
Table 2: In Vivo Neuroprotection in a Primate Model of Parkinson's Disease
Animal Model: Common marmoset (Callithrix jacchus) Neurotoxin: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
| Parameter Measured | Effect of MPTP Insult | Effect of Rasagiline Pre-treatment (10 mg/kg) | Reference |
| Dopaminergic Cell Loss (Substantia Nigra) | ~40% loss of TH-positive cells | Markedly attenuated cell loss | [17][18] |
| Putaminal Dopamine Depletion | 98% depletion | Markedly attenuated depletion | [17][18] |
| Dopamine Metabolite (DOPAC) Depletion | 88% depletion | Markedly attenuated depletion | [17][18] |
| Dopamine Metabolite (HVA) Depletion | 96% depletion | Markedly attenuated depletion | [17][18] |
| Motor Activity | Significant reduction | Markedly attenuated motor impairment | [17] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Ischemia-Like Insult
This protocol details a method to assess the neuroprotective effects of this compound against oxygen-glucose deprivation/reoxygenation (OGD/R) injury in PC12 cells, a widely used neuronal cell model.[19][20][21]
Caption: Experimental workflow for an in vitro OGD/R neurotoxicity study.
Materials:
-
PC12 cell line
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM
-
This compound stock solution
-
Hypoxic incubator or chamber (1% O₂, 5% CO₂, 94% N₂)
-
Reagents for endpoint analysis (e.g., MTT, LDH assay kits)
Procedure:
-
Cell Plating: Seed PC12 cells in multi-well plates at a suitable density and allow them to adhere and grow for 48-72 hours.
-
Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control. Incubate for 2 to 24 hours.
-
Oxygen-Glucose Deprivation (OGD):
-
Reoxygenation:
-
Endpoint Analysis: Assess neuroprotection using various assays:
-
Cell Viability: Quantify cell survival using an MTT or LDH release assay.
-
Apoptosis: Measure caspase-3 activation or perform TUNEL staining.
-
Oxidative Stress: Measure intracellular ROS levels.
-
Mechanism: Analyze protein levels (e.g., Bcl-2, Bax, p-Akt, α-synuclein) via Western blot or immunofluorescence.
-
Protocol 2: In Vivo Neuroprotection Assay Against MPTP-Induced Neurotoxicity
This protocol outlines a study to evaluate the neuroprotective efficacy of this compound in a non-human primate model of Parkinson's disease, which closely mimics the human condition.[17][22][23]
Caption: Experimental workflow for an in vivo MPTP neurotoxicity study.
Materials:
-
Non-human primates (e.g., Common Marmosets)
-
This compound for injection
-
MPTP-HCl for injection
-
Vehicle (e.g., Saline)
-
Equipment for behavioral monitoring
-
Reagents for histology (e.g., anti-Tyrosine Hydroxylase antibody) and neurochemical analysis (HPLC)
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals to the housing and handling conditions. Randomly assign animals to experimental groups (e.g., Vehicle, MPTP + Vehicle, MPTP + Rasagiline).
-
Pre-treatment Phase (4 days):
-
Administer this compound (e.g., 10 mg/kg, subcutaneously) or vehicle once daily for four consecutive days prior to MPTP exposure.[17]
-
-
MPTP Intoxication Phase (4 days):
-
Post-Intoxication Phase (7 days):
-
Continue the daily administration of Rasagiline or vehicle for seven days following the final MPTP injection.[17]
-
-
Endpoint Analysis:
-
Behavioral Assessment: Throughout the study, monitor and score motor activity and parkinsonian signs.
-
Sacrifice and Tissue Collection: At the end of the study (e.g., Day 16), humanely sacrifice the animals and collect brain tissue.
-
Histology: Perform immunohistochemistry on brain sections (substantia nigra) using an antibody against Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons.
-
Neurochemistry: Use High-Performance Liquid Chromatography (HPLC) on striatal tissue to measure levels of dopamine and its metabolites (DOPAC, HVA).
-
Conclusion
This compound is a powerful and versatile tool for investigating the molecular mechanisms of neurodegeneration and neuroprotection. Its well-characterized, multi-target mechanism of action, encompassing anti-apoptotic and pro-survival signaling, makes it an ideal reference compound for neurotoxicity studies. The protocols provided herein offer robust frameworks for assessing potential neuroprotective agents in both in vitro and in vivo settings.
References
- 1. Rasagiline ( Agilect, Azilect ) as a neuroprotectant [rasagiline.com]
- 2. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 3. Rasagiline: an anti-Parkinson drug with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pulsus.com [pulsus.com]
- 5. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of rasagiline ( Agilect ) [rasagiline.com]
- 8. An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]
- 10. researchgate.net [researchgate.net]
- 11. Rasagiline protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Rasagiline protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell culture and oxygen-glucose deprivation/ reoxygenation (OGD/R) [bio-protocol.org]
- 20. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) for in vitro Cerebral I/R [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
- 22. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (S)-Rasagiline Mesylate solubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using (S)-Rasagiline Mesylate in cell culture experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing and using this compound solutions in a laboratory setting.
Q1: My this compound is not dissolving in my cell culture medium. What should I do?
A1: Direct dissolution of this compound in cell culture media is not recommended and can often lead to precipitation. This is due to the compound's "sparingly soluble" nature in aqueous buffers.[1] The recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your cell culture medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): A common choice for creating high-concentration stock solutions.[1][2][3][4]
-
Ethanol: Another suitable organic solvent for dissolving Rasagiline Mesylate.[1][2][3]
-
Water: While some suppliers indicate high solubility in water, preparing a highly concentrated stock solution in water may be challenging depending on the specific salt form and purity.[2][3] It is generally more reliable to start with an organic solvent.
For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q2: I prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium (like cell culture media) is a common issue known as "solvent shock." It occurs when the compound, which is highly soluble in the organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of Rasagiline Mesylate in your culture medium.
-
Increase the final DMSO concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent toxicity to your cells (typically <0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Perform serial dilutions: Instead of a single large dilution, add the stock solution to a small volume of medium first, mix well, and then add this intermediate dilution to the final volume.
-
Warm the cell culture medium: Gently warming the medium to 37°C before adding the stock solution can sometimes help improve solubility.
-
Vortex during dilution: Ensure rapid and thorough mixing by vortexing the medium while adding the stock solution.
Q3: What is the recommended storage condition and stability for this compound solutions?
A3: The stability of this compound depends on the solvent and storage temperature.
-
Solid Form: The solid compound is generally stable for years when stored at -20°C.[1]
-
Organic Stock Solutions (DMSO, Ethanol): When stored at -80°C, stock solutions can be stable for up to 6 months. For storage at -20°C, it is recommended to use them within one month.[5] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[5]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1] Prepare fresh dilutions in your cell culture medium for each experiment.
Q4: What are the typical effective concentrations of this compound in cell culture experiments?
A4: The effective concentration can vary significantly depending on the cell type and the biological effect being studied. For example, in PC12 cells, concentrations ranging from 0.01 to 100 µM have been used to inhibit apoptosis.[1] In human melanoma cell lines, IC50 values ranged from approximately 117 µM to 403 µM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Presentation
Solubility of this compound
The solubility of this compound can vary between suppliers, potentially due to differences in the crystalline form or purity of the compound. The following table summarizes the reported solubility data.
| Solvent | Supplier A (Selleck Chemicals)[2] | Supplier B (Cayman Chemical)[1] | Supplier C (Sigma-Aldrich) | Supplier D (StressMarq)[3] | Supplier E (MedchemExpress)[4] |
| DMSO | 53 mg/mL | ~10 mg/mL | ≥15 mg/mL | 50 mg/mL | 100 mg/mL (with ultrasound) |
| Ethanol | 53 mg/mL | ~10 mg/mL | - | 30 mg/mL | - |
| Water | 53 mg/mL | Sparingly soluble | ≥20 mg/mL | 50 mg/mL | ≥5.88 mg/mL |
| DMF | - | ~3 mg/mL | - | - | - |
| Ethanol:PBS (1:9, pH 7.2) | - | ~0.10 mg/mL | - | - | - |
Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 267.34 g/mol | [2][3][7] |
| Molecular Formula | C13H17NO3S | [7] |
| pKa (Strongest Basic) | 8.4 | [7][8] |
| AlogP | 1.90 | [7] |
| Appearance | White to off-white crystalline powder/solid | [1][3][9][10] |
Experimental Protocols
Protocol for Preparation of this compound for Cell Culture
This protocol outlines the steps for preparing a stock solution and diluting it for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, high-purity DMSO or 100% Ethanol
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM stock:
-
Molecular Weight = 267.34 g/mol
-
Mass (g) = 10 mmol/L * 0.001 L * 267.34 g/mol = 0.0026734 g = 2.67 mg
-
To make 1 mL of a 10 mM stock solution, dissolve 2.67 mg of this compound in 1 mL of DMSO.
-
-
-
Prepare the stock solution:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (to 37°C) or sonication can be used to aid dissolution, especially for higher concentrations.[4]
-
-
Aliquot and store the stock solution:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the working solution:
-
Thaw a single aliquot of the stock solution.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, add the required volume of the stock solution to a small volume of the warm medium, mix well, and then transfer this to the final volume of medium in your culture flask or plate.
-
Mix the final solution gently but thoroughly before adding it to your cells.
-
Visualizations
Experimental Workflow for Preparing this compound
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Troubleshooting flowchart for precipitation issues.
Simplified Signaling Pathway of Rasagiline's Neuroprotective Effects
Caption: Rasagiline's dual mechanism of neuroprotection.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Rasagiline | CAS 161735-79-1 | MAO inhibitor [stressmarq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound: RASAGILINE MESYLATE (CHEMBL1201142) - ChEMBL [ebi.ac.uk]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Page loading... [wap.guidechem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing (S)-Rasagiline Mesylate Incubation Time for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize (S)-Rasagiline Mesylate incubation time in neuroprotection assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Suggested Solution |
| No neuroprotective effect observed with Rasagiline treatment. | Suboptimal Incubation Time: The incubation period may be too short for Rasagiline to induce protective mechanisms or too long, leading to cellular stress. | Optimize Incubation Time: Perform a time-course experiment. Pre-incubate cells with Rasagiline for varying durations (e.g., 2, 6, 12, 24 hours) before introducing the neurotoxin. Also, test co-incubation and post-incubation scenarios. |
| Incorrect Rasagiline Concentration: The concentration might be too low to be effective or too high, causing toxicity. | Determine Optimal Concentration: Conduct a dose-response experiment with a range of Rasagiline concentrations (e.g., 0.1 µM to 10 µM) to identify the most effective non-toxic dose.[1] | |
| Cell Health and Viability: Poor cell health can mask the protective effects of Rasagiline. | Ensure Healthy Cell Cultures: Regularly check cell morphology and viability. Use cells within a consistent and low passage number. | |
| High background cell death in control groups. | Neurotoxin Concentration Too High: The concentration of the neurotoxin (e.g., MPP+, 6-OHDA) may be too potent, causing overwhelming cell death that cannot be rescued. | Titrate Neurotoxin: Perform a dose-response curve for the neurotoxin to find a concentration that induces approximately 40-50% cell death.[2][3] |
| Serum Starvation Stress: If using a serum-free medium for the assay, prolonged incubation can induce apoptosis. | Minimize Serum-Free Incubation: Reduce the duration of serum starvation to the minimum required for the experiment. Rasagiline has been shown to protect against serum deprivation-induced apoptosis.[1] | |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Minor variations in incubation times, cell density, or reagent preparation can lead to inconsistent outcomes. | Standardize Protocols: Maintain strict adherence to a detailed, written protocol. Ensure consistent cell seeding density and precise timing for all incubation steps. |
| Reagent Stability: Rasagiline Mesylate solution may degrade over time. | Prepare Fresh Solutions: Prepare Rasagiline solutions fresh for each experiment from a trusted source. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pre-incubation time for Rasagiline before adding a neurotoxin like MPP+?
A1: The optimal pre-incubation time can vary depending on the cell type and the specific neuroprotective pathway being investigated. A time-course experiment is recommended. Based on published studies, pre-incubation times can range from 20 minutes to 24 hours. A common starting point is a 2-hour pre-incubation before the addition of the neurotoxin. For investigating the activation of signaling pathways like Akt/Nrf2, a longer incubation of around 22 hours has been used.[2][3][4]
Q2: Should I pre-incubate, co-incubate, or post-incubate with Rasagiline?
A2: This depends on the therapeutic hypothesis you are testing.
-
Pre-incubation is the most common approach and assesses the prophylactic potential of Rasagiline to prepare cells against an impending insult by upregulating protective genes and proteins.[5][6]
-
Co-incubation (adding Rasagiline and the neurotoxin simultaneously) evaluates the ability of Rasagiline to interfere with the immediate toxic mechanisms of the neurotoxin.
-
Post-incubation (adding Rasagiline after the neurotoxin) tests the rescue potential of the compound.
A comprehensive study might compare all three conditions.
Q3: What are the key signaling pathways activated by Rasagiline that I should consider when choosing an incubation time?
A3: Rasagiline's neuroprotective effects are mediated by several signaling pathways that require time to become activated. These include:
-
PI3K/Akt and MAPK/ERK Pathways: These are often activated relatively quickly, within hours, leading to the expression of pro-survival proteins.[7]
-
Nrf2-ARE Pathway: Activation of this pathway leads to the transcription of antioxidant enzymes. Studies have shown increased mRNA levels of these enzymes after 22 hours of Rasagiline treatment.[2][3]
-
Upregulation of Anti-apoptotic Proteins: Rasagiline can increase the expression of Bcl-2 family proteins, which can take several hours.[5][8]
The following diagram illustrates the key signaling pathways involved in Rasagiline-mediated neuroprotection.
Caption: Rasagiline's neuroprotective signaling pathways.
Q4: Can the incubation time be too long?
A4: Yes. While longer incubation times may be necessary to observe changes in gene and protein expression, excessively long exposure to any compound, including Rasagiline, in cell culture can lead to non-specific effects or cellular stress, potentially confounding the results. It is crucial to include a "Rasagiline only" control group to assess any potential toxicity at the chosen concentration and incubation time.
Experimental Protocols
Protocol 1: Optimization of Rasagiline Incubation Time
This protocol outlines an experiment to determine the optimal pre-incubation time for Rasagiline in a neuroprotection assay using SH-SY5Y cells and the neurotoxin MPP+.
1. Cell Culture and Seeding:
- Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
- Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
2. Rasagiline Pre-incubation:
- Prepare a working solution of this compound at the desired concentration (e.g., 1 µM).
- Remove the culture medium and add the Rasagiline-containing medium to the designated wells.
- Incubate for varying durations: 2, 6, 12, and 24 hours.
- Include "vehicle control" wells that receive medium with the vehicle (e.g., DMSO) at the same concentration.
3. Neurotoxin Treatment:
- After the respective pre-incubation times, add MPP+ to a final concentration that induces 40-50% cell death (e.g., 500 µM, this should be determined beforehand).[9]
- Incubate all plates for an additional 24 hours.
4. Cell Viability Assessment (MTT Assay):
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Solubilize the formazan crystals with DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage relative to the vehicle-treated control group.
- Plot cell viability against the Rasagiline pre-incubation time to determine the optimal duration.
The following diagram illustrates the experimental workflow for optimizing Rasagiline incubation time.
Caption: Workflow for optimizing Rasagiline incubation time.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol is for assessing the activation of the Akt signaling pathway following Rasagiline treatment.
1. Cell Lysis:
- Following the desired Rasagiline incubation time, wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blot:
- Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Quantitative Data Summary
The following tables summarize hypothetical data from the experiments described above, illustrating how to present quantitative results clearly.
Table 1: Effect of Rasagiline Pre-incubation Time on SH-SY5Y Cell Viability Following MPP+ Treatment
| Pre-incubation Time (hours) | Cell Viability (% of Control) ± SD |
| 0 (Co-incubation) | 65 ± 4.5 |
| 2 | 75 ± 5.1 |
| 6 | 88 ± 3.9 |
| 12 | 92 ± 4.2 |
| 24 | 85 ± 5.5 |
Table 2: Dose-Dependent Neuroprotection by Rasagiline (24-hour pre-incubation)
| Rasagiline Conc. (µM) | Cell Viability (% of Control) ± SD |
| 0 (MPP+ only) | 52 ± 3.8 |
| 0.1 | 68 ± 4.1 |
| 1.0 | 85 ± 5.5 |
| 5.0 | 82 ± 4.9 |
| 10.0 | 78 ± 6.2 |
Table 3: Effect of Rasagiline on Akt Phosphorylation
| Treatment (6 hours) | Relative p-Akt/Total Akt Ratio ± SD |
| Control | 1.0 ± 0.1 |
| Rasagiline (1 µM) | 2.5 ± 0.3 |
| MPP+ (500 µM) | 0.8 ± 0.2 |
| Rasagiline + MPP+ | 2.1 ± 0.4 |
References
- 1. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]
- 2. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajol.info [ajol.info]
Technical Support Center: (S)-Rasagiline Mesylate Stability and Storage
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of (S)-Rasagiline Mesylate for research purposes. It includes frequently asked questions (FAQs) and troubleshooting guidance to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. It is supplied as a white to off-white crystalline powder and is considered stable under these conditions. For short-term transport, it is typically shipped at room temperature.
Q2: How should I prepare and store solutions of this compound?
This compound is freely soluble in water and ethanol. When preparing aqueous solutions, it is recommended to use them on the same day. Storing aqueous solutions for more than one day is not advised due to potential stability issues. For solutions prepared in organic solvents like ethanol or DMSO, it is best practice to prepare them fresh. If short-term storage is necessary, they should be stored at -80°C for up to one year. Always ensure the solvent is of high purity to avoid introducing contaminants that could affect stability.
Q3: Is this compound sensitive to light?
Forced degradation studies have shown that this compound is relatively stable under photolytic stress.[1] However, as a general laboratory precaution, it is advisable to protect both solid compound and its solutions from prolonged exposure to direct light by using amber vials or storing them in the dark.
Q4: What are the known degradation pathways for this compound?
This compound is susceptible to degradation under certain stress conditions. Forced degradation studies indicate that it degrades significantly in the presence of strong acids, bases, and oxidizing agents.[1][2][3] Thermal stress can also lead to degradation.[1][2][3] The primary degradation products can be identified and quantified using a stability-indicating HPLC method.
Troubleshooting Guide
Problem 1: Inconsistent or poor solubility.
-
Question: I am having trouble dissolving this compound in my chosen solvent. What should I do?
-
Answer:
-
Verify Solvent Choice: this compound is known to be freely soluble in water and ethanol.[4][5] Confirm you are using an appropriate solvent.
-
Check Purity: Impurities in either the compound or the solvent can affect solubility. Ensure you are using high-purity solvents.
-
Use Sonication: Gentle sonication can help to dissolve the compound.
-
pH Adjustment: The solubility of this compound can be pH-dependent. For aqueous solutions, adjusting the pH may improve solubility.
-
Fresh Solvent: Always use fresh, high-quality solvent, as solvents can degrade over time or absorb atmospheric moisture.
-
Problem 2: Appearance of unexpected peaks in HPLC analysis.
-
Question: My HPLC chromatogram shows unexpected peaks when analyzing my this compound sample. What could be the cause?
-
Answer:
-
Degradation: The unexpected peaks are likely degradation products. Review your sample preparation and storage procedures. Exposure to acidic or basic conditions, high temperatures, or oxidizing agents can cause degradation.[1][2]
-
Contamination: The peaks could be from a contaminated solvent, glassware, or the HPLC system itself. Run a blank (injecting only your mobile phase) to check for system contamination.
-
Impurity in the Standard: The reference standard itself might contain impurities. Check the certificate of analysis for your this compound lot.
-
Interaction with Excipients: If you are working with a formulated product, the unexpected peaks could be due to interactions between this compound and the excipients.
-
Quantitative Stability Data
The following table summarizes the degradation of this compound under various forced degradation conditions as determined by a stability-indicating RP-HPLC method.
| Stress Condition | Parameters | % Degradation | Degradation Products' Retention Times (min) | Reference |
| Acid Hydrolysis | 1 M HCl | 47.39% | 2.85, 3.81 | [1] |
| Base Hydrolysis | 0.5 M NaOH | 88.49% | 3.09, 3.85 | [1] |
| Oxidative | 30% H₂O₂ at 80°C | 31.32% | - | [1] |
| Thermal | 80°C | 0.903% | - | [1] |
| Photolytic | UV light at 254 nm for 72h | 0.828% | - | [1] |
Experimental Protocols
Protocol for Stability-Indicating RP-HPLC Method
This protocol is a general guideline for a stability-indicating RP-HPLC method for this compound, based on published methods.[1][2][6]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Ortho-phosphoric acid or other suitable buffer components.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with pH adjusted to 3.0 using ortho-phosphoric acid.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 268 nm.[1]
-
Injection Volume: 50 µL.[1]
-
Column Temperature: Ambient.
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound in 100 mL of the mobile phase.[1]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.[1]
5. Forced Degradation Study Protocol:
-
Acid Hydrolysis: To 10 mL of the stock solution, add an appropriate volume of strong acid (e.g., 1 M HCl) and reflux for a specified time. Neutralize the solution and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 10 mL of the stock solution, add an appropriate volume of strong base (e.g., 0.5 M NaOH) and reflux. Neutralize and dilute to the final concentration.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 30% H₂O₂) and heat. Dilute to the final concentration.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.
6. Analysis:
-
Inject the prepared standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Calculate the percentage of degradation.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. japsonline.com [japsonline.com]
- 2. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. sphinxsai.com [sphinxsai.com]
Troubleshooting inconsistent results with (S)-Rasagiline Mesylate
Technical Support Center: (S)-Rasagiline Mesylate
This guide provides troubleshooting for common issues encountered during experiments with this compound, addressing inconsistent results in neuroprotective assays, enzyme inhibition studies, and general handling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing variable neuroprotective effects with Rasagiline in my cell culture experiments?
Possible Cause 1: Suboptimal Compound Concentration The neuroprotective effects of Rasagiline can be dose-dependent. Concentrations that are too low may not yield a significant protective effect, while excessively high concentrations could induce cytotoxicity, confounding the results. In PC12 cells, for example, Rasagiline has been shown to inhibit apoptosis induced by serum and NGF withdrawal at concentrations ranging from 0.01 to 100 µM[1].
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental model. A typical starting range for in vitro neuroprotection studies is 0.1 µM to 10 µM.
Possible Cause 2: Cell Health and Experimental Conditions The health and density of your cell cultures are critical. Inconsistent cell passage numbers, serum batch variability, or fluctuations in incubator CO2 and temperature can all lead to variable results. Furthermore, the timing of Rasagiline pre-treatment relative to the application of a neurotoxin (e.g., MPP+, 6-OHDA) is a crucial parameter[2].
Solution:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Authenticate your cell lines regularly.
-
Control for Serum Variability: Test new batches of serum before use in critical experiments.
-
Optimize Treatment Times: Systematically vary the pre-incubation time with Rasagiline before adding the neurotoxic insult to find the optimal protective window.
Possible Cause 3: Instability of Rasagiline in Solution Aqueous solutions of Rasagiline may have limited stability. If stock solutions are stored improperly or for too long, the compound can degrade, leading to reduced efficacy.
Solution: Prepare fresh aqueous solutions of Rasagiline from a concentrated stock in an appropriate solvent (like DMSO or ethanol) for each experiment. It is not recommended to store aqueous solutions for more than one day[1]. Store stock solutions at -20°C or -80°C.
Q2: My Monoamine Oxidase-B (MAO-B) inhibition assay results are inconsistent. What could be wrong?
Possible Cause 1: Incorrect Assay Protocol MAO-B is a mitochondrial enzyme[3]. Assays require specific substrates (e.g., kynuramine, tyramine) and conditions to measure its activity accurately[4]. Using an inappropriate substrate or suboptimal buffer pH can lead to unreliable data.
Solution: Ensure you are using a validated MAO-B specific assay protocol. Commercial kits are available that provide optimized buffers, substrates, and controls[4]. The assay is often based on the fluorometric detection of H2O2, a byproduct of the oxidative deamination of the MAO substrate[4].
Possible Cause 2: Irreversible Inhibition Mechanism Rasagiline is an irreversible inhibitor of MAO-B, forming a covalent bond with the enzyme[5]. This means that the duration of incubation with the enzyme can significantly impact the measured IC50 value. Short incubation times may not be sufficient for the inhibition reaction to go to completion.
Solution: Standardize the pre-incubation time of Rasagiline with the MAO-B enzyme source (e.g., recombinant human MAO-B, brain mitochondria) before adding the substrate. A pre-incubation of 10-15 minutes at 37°C is often sufficient[4].
Q3: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
This compound is a white to off-white crystalline powder that is freely soluble in water and ethanol[6]. However, for research purposes, preparing concentrated stock solutions in organic solvents is common practice.
Solubility Data: The solubility can vary based on the specific salt form and solvent. Rasagiline (free base) has different solubility properties than its mesylate salt.
| Solvent | Approximate Solubility (Rasagiline free base) | Reference |
| DMSO | ~10 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~3 mg/mL | [1] |
| 1:9 Ethanol:PBS (pH 7.2) | ~0.10 mg/mL | [1] |
Recommended Procedure:
-
Prepare a Concentrated Stock: For maximum solubility in aqueous buffers, first dissolve the compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 10-20 mM)[1].
-
Dilute into Aqueous Buffer: Further dilute the stock solution into your aqueous experimental buffer (e.g., cell culture medium, PBS) to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.
Experimental Protocols & Visualizations
Core Mechanism of Action
This compound is a potent, selective, and irreversible inhibitor of Monoamine Oxidase-B (MAO-B)[5][7]. MAO-B is a key enzyme in the degradation of dopamine in the brain[5]. By inhibiting MAO-B, Rasagiline increases the synaptic concentration of dopamine, which is beneficial in conditions like Parkinson's disease[5][8]. Beyond this, Rasagiline has demonstrated neuroprotective properties that may be independent of MAO-B inhibition, potentially involving the stabilization of the mitochondrial membrane and the upregulation of anti-apoptotic proteins like Bcl-2[5][9][10].
Figure 1. Dopamine metabolism and the inhibitory action of Rasagiline on MAO-B.
Troubleshooting Decision Tree
When encountering inconsistent results, a systematic approach can help identify the root cause.
Figure 2. A logical workflow for troubleshooting inconsistent results.
Protocol: In Vitro Neuroprotection Assay (MTT Assay)
This protocol outlines a general workflow for assessing the neuroprotective effect of Rasagiline against a toxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Objective: To quantify cell viability and determine if pre-treatment with Rasagiline protects cells from a neurotoxin.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
Neurotoxin (e.g., 6-OHDA, MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Rasagiline Pre-treatment: Prepare serial dilutions of Rasagiline in culture medium. Replace the old medium with the Rasagiline-containing medium. Include a "vehicle control" group (medium with the same concentration of solvent, e.g., 0.1% DMSO). Incubate for a pre-determined time (e.g., 2-24 hours).
-
Toxin Treatment: Add the neurotoxin to the wells (except for the "untreated control" and "Rasagiline only" wells) to induce cell death. Incubate for the required duration (e.g., 24 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
Figure 3. Experimental workflow for an MTT-based neuroprotection assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition [pubmed.ncbi.nlm.nih.gov]
- 10. A multi-center screening trial of rasagiline in patients with amyotrophic lateral sclerosis: Possible mitochondrial biomarker target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Rasagiline Mesylate and Cell Viability Assay Interference
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using (S)-Rasagiline Mesylate in their experiments and may be encountering issues with cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and address potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
This compound is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), used in the treatment of Parkinson's disease.[1][2] Its chemical structure and mode of action can lead to interference with common cell viability assays. The primary reasons for interference are its antioxidant properties and its effects on cellular metabolism and signaling pathways.[1][3][4]
Q2: Which cell viability assays are most likely to be affected by this compound?
Tetrazolium-based assays, such as MTT, XTT, and WST-1, are particularly susceptible to interference. These assays measure cell viability by the reduction of a tetrazolium salt into a colored formazan product, a process that can be affected by the antioxidant properties of rasagiline.[1][3] Luciferase-based assays, like CellTiter-Glo, which measure ATP levels, may also be indirectly affected by rasagiline's impact on cellular metabolism.
Q3: How can I determine if this compound is interfering with my assay?
To determine if this compound is interfering with your assay, you should perform a cell-free control experiment. This involves running the assay with the compound in the culture medium without any cells. If you observe a change in signal (e.g., color change in an MTT assay or luminescence in a CellTiter-Glo assay), it indicates direct interference with the assay reagents.
Q4: Are there alternative assays that are less prone to interference by this compound?
Assays that measure different cellular parameters may be less prone to interference. For example, a direct cell counting method (e.g., Trypan Blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation) could be considered. However, each assay has its own limitations, and validation is always recommended.
Troubleshooting Guides
Issue 1: Unexpected Results with Tetrazolium-Based Assays (MTT, XTT, WST-1)
Symptoms:
-
Higher or lower than expected cell viability readings.
-
Inconsistent results between experiments.
-
High background signal in cell-free controls containing this compound.
Potential Cause: this compound has antioxidant properties and can directly reduce the tetrazolium salts or interact with the cellular redox environment, leading to inaccurate readings.[1][3][4]
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells with culture medium and this compound at the same concentrations used in your experiment, but without cells.
-
Add the tetrazolium reagent (MTT, XTT, or WST-1) and incubate for the standard duration.
-
Measure the absorbance. A significant signal in the absence of cells confirms direct chemical interference.
-
-
Use an Alternative Assay:
-
Consider using a non-enzymatic-based assay, such as Trypan Blue exclusion for cell counting or a Crystal Violet assay for staining total biomass.
-
Alternatively, an ATP-based assay like CellTiter-Glo may be less affected by redox interference, but should still be validated.
-
-
Optimize Assay Conditions:
-
Reduce the incubation time with the tetrazolium reagent to the minimum required to obtain a sufficient signal.
-
Ensure that the concentration of this compound used is within a relevant therapeutic or experimental range.
-
Issue 2: Discrepancies with Luciferase-Based ATP Assays (e.g., CellTiter-Glo)
Symptoms:
-
Luminescence readings that do not correlate with expected cell viability.
-
Inhibition or enhancement of the luminescent signal.
Potential Cause: While less likely to be affected by redox activity, this compound could potentially inhibit the luciferase enzyme directly or alter cellular ATP levels through mechanisms unrelated to cell viability.
Troubleshooting Steps:
-
Perform a Luciferase Inhibition Control:
-
In a cell-free system, add a known amount of ATP to the assay buffer.
-
Add this compound at your experimental concentrations.
-
Add the CellTiter-Glo reagent and measure luminescence. A decrease in signal compared to the control (ATP alone) indicates direct inhibition of luciferase.
-
-
Corroborate with an Orthogonal Method:
-
Use a different viability assay that measures a distinct cellular parameter (e.g., membrane integrity via propidium iodide staining and flow cytometry) to confirm the results obtained with the ATP assay.
-
-
Review the Literature for Effects on Cellular Metabolism:
-
This compound can influence mitochondrial function and cellular energy metabolism.[5] Consider if the observed changes in ATP levels might reflect a metabolic shift rather than a change in cell number.
-
Data Presentation
Table 1: Potential Interference of this compound with Common Cell Viability Assays
| Assay Type | Principle | Potential for Interference by this compound | Recommended Control Experiments |
| MTT, XTT, WST-1 | Reduction of tetrazolium salt to colored formazan by cellular dehydrogenases. | High. Antioxidant properties may directly reduce the tetrazolium salt. | Cell-free assay with compound and reagent. |
| CellTiter-Glo | Luciferase-based measurement of ATP levels. | Moderate. Potential for direct luciferase inhibition or alteration of cellular ATP metabolism. | Cell-free assay with ATP, compound, and reagent. |
| Trypan Blue | Exclusion of dye by viable cells with intact membranes. | Low. Measures membrane integrity, less likely to be affected by chemical properties. | Microscopic observation for dye precipitation with compound. |
| BrdU Assay | Incorporation of bromodeoxyuridine into newly synthesized DNA. | Low. Measures DNA synthesis, a different cellular process. | Standard positive and negative controls for proliferation. |
Experimental Protocols
MTT Assay Protocol[6][7][8][9][10]
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired period.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 590 nm using a microplate reader.
XTT Assay Protocol[11][12][13][14][15]
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Shake the plate gently.
-
Read the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.
WST-1 Assay Protocol[16][17][18][19][20]
-
Seed and treat cells with this compound in a 96-well plate.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Shake the plate for 1 minute.
-
Measure the absorbance between 420-480 nm. A reference wavelength above 600 nm can be used.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol[21][22][23][24][25]
-
Seed and treat cells with this compound in an opaque-walled 96-well plate.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence with a luminometer.
Mandatory Visualizations
Caption: General experimental workflow for assessing cell viability after treatment with this compound.
Caption: A logical troubleshooting guide for unexpected results in cell viability assays with this compound.
Caption: Signaling pathways modulated by this compound that can influence cell viability outcomes.
References
- 1. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Neuroprotective Prowess of (S)-Rasagiline Mesylate: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Rasagiline Mesylate, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, has garnered significant attention for its neuroprotective properties beyond its symptomatic effects in neurodegenerative diseases. This guide provides an objective in vitro comparison of this compound's performance against other alternatives, supported by experimental data. We delve into its mechanisms of action, offering detailed experimental protocols and visual representations of key cellular pathways to facilitate a comprehensive understanding of its neuroprotective potential.
Comparative Analysis of Neuroprotective Efficacy
This compound has demonstrated superior neuroprotective effects in various in vitro models compared to other compounds, including the first-generation MAO-B inhibitor, selegiline. The following tables summarize the quantitative data from comparative studies.
| Compound | Cell Line | Insult | Concentration | Effect | Metric | Reference |
| This compound | SH-SY5Y | Dexamethasone | Not Specified | ~60% increase | Cell Proliferation Rate | [1] |
| Selegiline | SH-SY5Y | Dexamethasone | Not Specified | ~25% increase | Cell Proliferation Rate | [1] |
| 1-R-aminoindan (Rasagiline metabolite) | SH-SY5Y | Dexamethasone | Not Specified | ~25% increase | Cell Proliferation Rate | [1] |
| This compound | 1242-MG (Glioblastoma) | Dexamethasone | Not Specified | ~35% increase | Cell Proliferation Rate | [1] |
| Selegiline | 1242-MG (Glioblastoma) | Dexamethasone | Not Specified | ~20% increase | Cell Proliferation Rate | [1] |
| 1-R-aminoindan (Rasagiline metabolite) | 1242-MG (Glioblastoma) | Dexamethasone | Not Specified | ~20% increase | Cell Proliferation Rate | [1] |
Table 1: Comparison of Cell Viability/Proliferation Effects. This table illustrates the comparative efficacy of this compound and selegiline in protecting neuronal and glial cells from dexamethasone-induced cell death.
| Compound | Cell Line | Insult | Effect | Metric | Reference |
| This compound | SH-SY5Y | Dexamethasone | 30% decrease | Apoptotic DNA Fragmentation (TUNEL assay) | [1] |
| Selegiline | SH-SY5Y | Dexamethasone | 20% decrease | Apoptotic DNA Fragmentation (TUNEL assay) | [1] |
| 1-R-aminoindan (Rasagiline metabolite) | SH-SY5Y | Dexamethasone | 20% decrease | Apoptotic DNA Fragmentation (TUNEL assay) | [1] |
Table 2: Comparison of Anti-Apoptotic Effects. This table highlights the superior ability of this compound to prevent apoptosis compared to selegiline.
| Compound | Concentration (µg/ml) | % Inhibition (DPPH Assay) | Reference |
| Amantadine | 200 | 16.1% | [2] |
| 400 | 49.4% | [2] | |
| 600 | 62.9% | [2] | |
| 800 | 71.9% | [2] | |
| 1000 | 89.9% | [2] | |
| This compound | 200 | 11.9% | [2] |
| 400 | 25.6% | [2] | |
| 600 | 61.6% | [2] | |
| 800 | 68.7% | [2] | |
| 1000 | 85.6% | [2] | |
| Butylated Hydroxytoluene (BHT) - Standard | 200 | 58.6% | [2] |
| 400 | 88.9% | [2] | |
| 600 | 96.1% | [2] | |
| 800 | 97.9% | [2] | |
| 1000 | 99.4% | [2] |
Table 3: Comparison of Antioxidant Activity. This table compares the free radical scavenging activity of this compound with amantadine and a standard antioxidant, BHT. While amantadine shows better antioxidant activity at lower concentrations, both drugs exhibit comparable activity at higher concentrations.[2]
Key Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating anti-apoptotic pathways and activating pro-survival signaling cascades.
Modulation of the Bcl-2 Family of Proteins
This compound has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins such as Bad and Bax.[3][4] This shift in the balance of Bcl-2 family members helps to stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors.
Caption: this compound's modulation of the Bcl-2 protein family.
Activation of the Akt/Nrf2 Signaling Pathway
Recent studies have highlighted the role of the Akt/Nrf2 signaling pathway in the neuroprotective effects of this compound.[5] Rasagiline treatment increases the phosphorylation of Akt, which in turn promotes the nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 acts as a transcription factor, upregulating the expression of antioxidant enzymes.
Caption: The Akt/Nrf2 signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to enable replication and validation of the neuroprotective effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Caption: A generalized workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to the desired neurotoxin (e.g., MPP+, 6-OHDA) with or without various concentrations of this compound or other test compounds.
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assays
Caspase-3/7 Activity Assay: This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Detailed Steps:
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity kit.
-
Substrate Addition: Add a specific caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Measurement: Measure the colorimetric or fluorescent signal using a microplate reader. The signal intensity is directly proportional to the caspase activity.
Western Blot Analysis for Bcl-2 and Bax: This technique is used to quantify the protein levels of pro- and anti-apoptotic Bcl-2 family members.
Detailed Steps:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Reactive Oxygen Species (ROS)
This protocol describes a common method for detecting intracellular ROS levels using a fluorescent probe.
Detailed Steps:
-
Cell Treatment: Treat the cells with the neurotoxin and/or this compound for the desired time.
-
Probe Loading: Incubate the cells with a fluorescent ROS indicator (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) in the dark.
-
Measurement: After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
The in vitro data presented in this guide strongly support the significant neuroprotective effects of this compound. Its superiority over older MAO-B inhibitors like selegiline in preventing neuronal cell death and apoptosis is evident. The mechanisms underlying these effects are multi-faceted, involving the modulation of the intrinsic apoptotic pathway via the Bcl-2 family of proteins and the activation of the pro-survival Akt/Nrf2 signaling cascade. The provided experimental protocols offer a foundation for further research and validation of these neuroprotective properties in various models of neurodegeneration. These findings underscore the potential of this compound as a disease-modifying therapeutic agent.
References
- 1. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative free Radical Scavenging Evaluation of Amantadine and Rasagiline – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Reproducibility of (S)-Rasagiline Mesylate Experimental Results: A Comparative Guide
(S)-Rasagiline Mesylate, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor, is a cornerstone in the management of Parkinson's disease.[1][2] Its therapeutic efficacy is attributed to its ability to increase dopamine levels in the brain and potential neuroprotective effects.[3][4][5] For researchers, scientists, and professionals in drug development, the ability to reliably reproduce experimental findings related to this compound is paramount for advancing research and ensuring product quality. This guide provides a comparative overview of experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to aid in the reproducibility of results.
Comparison of Synthetic Routes
The synthesis of this compound with high enantiomeric purity is a critical aspect of its production. Various synthetic strategies have been developed to achieve high yields and enantiomeric excess (ee). Below is a comparison of reported methods.
| Synthetic Method | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reductive Amination | Imine Reductases (IREDs) | Up to 81% | Up to 90% | [6] |
| Asymmetric Transfer Hydrogenation of a Cyclic Imine | Chiral Phosphoric Acid Catalyst, Hantzsch Ester | High | >96% | [7] |
| Mechanoenzymatic Acetylation and Propargylation | Candida antarctica Lipase B (CALB) | High | Up to 99% | [8] |
Analytical Methods for Quality Control
The accurate and precise quantification of this compound and its impurities is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique.
| HPLC Method | Column | Mobile Phase | Flow Rate | Detection Wavelength | Linearity Range (µg/mL) | Reference |
| RP-HPLC | C18 | Acetonitrile:Water (50:50, v/v), pH 3.0 with orthophosphoric acid | 0.8 mL/min | 268 nm | 1-100 | |
| RP-HPLC | InertSustain C18 | Water:Acetonitrile:H3PO4 (80:20:0.1, v/v/v) | 1.0 mL/min | 211 nm | 2-18 | [9] |
| RP-HPLC with Fluorescence | RP-18 | Acetonitrile:0.02 M Ammonium Acetate (60:40, v/v) | 1.0 mL/min | Ex: 210 nm, Em: 288 nm | 0.5-3.0 | [10] |
Neuroprotective Effects and Reproducibility
Rasagiline has demonstrated neuroprotective properties in various experimental models, independent of its MAO-B inhibitory activity.[3][11] These effects are attributed to its ability to modulate cell survival and anti-apoptotic pathways.
| Experimental Model | Treatment | Outcome | Reference |
| PC12 cells (Oxygen-Glucose Deprivation) | 10 µM Rasagiline | 80% neuroprotection, 15% reduction in reactive oxygen species, 75-90% reduction in GAPDH nuclear translocation.[12] | [12] |
| Rat model of Parkinson's disease (6-OHDA lesion) | Chronic Rasagiline administration | 97-119% increase in the survival of dopaminergic neurons.[13] | [13] |
| Spontaneously hypertensive rats | 1 mg/kg/day Rasagiline for 3-4 months | Up to 112% reduction in neuronal cell death in the paraventricular nucleus.[14] | [14] |
| Transgenic mouse model of multiple system atrophy | 2.5 mg/kg Rasagiline for 4 weeks | Significant reduction of neuronal loss in various brain regions.[15] | [15] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is a generalized procedure based on common practices for the analysis of this compound in bulk and pharmaceutical dosage forms.
1. Preparation of Standard Solution:
- Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
2. Preparation of Sample Solution:
- For tablets, weigh and finely powder a sufficient number of tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
- Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
- Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a specified ratio (e.g., 50:50 v/v).
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection: UV at 211 nm or 268 nm.
- Temperature: Ambient
4. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Identify the this compound peak based on the retention time of the standard.
- Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Monoamine Oxidase-B (MAO-B) Inhibition Assay
This protocol outlines a common fluorometric method for determining the inhibitory activity of this compound on MAO-B.
1. Reagents:
- MAO-B enzyme (human recombinant)
- MAO-B substrate (e.g., kynuramine or benzylamine)
- A suitable buffer (e.g., potassium phosphate buffer, pH 7.4)
- A detection reagent that produces a fluorescent signal in the presence of a reaction product (e.g., H₂O₂).
- This compound at various concentrations.
2. Assay Procedure:
- In a 96-well microplate, add the MAO-B enzyme and different concentrations of this compound (or vehicle control).
- Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C to allow for binding.
- Initiate the enzymatic reaction by adding the MAO-B substrate.
- Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at 37°C.
- Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
- Add the detection reagent and incubate to allow for signal development.
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
- Calculate the percentage of MAO-B inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Rasagiline's Neuroprotective Effect
Caption: Signaling pathway of Rasagiline's neuroprotective effects.
Experimental Workflow for MAO-B Inhibition Assay
Caption: Experimental workflow for a fluorometric MAO-B inhibition assay.
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential (Abstract) | Rambam Maimonides Medical Journal [rmmj.org.il]
- 2. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciprofiles.com [sciprofiles.com]
- 6. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 11. Rasagiline ( Agilect, Azilect ) as a neuroprotectant [rasagiline.com]
- 12. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling [mdpi.com]
- 13. Rasagiline ( Agilect ) for Parkinsonian rats [rasagiline.com]
- 14. Neuroprotective effect of rasagiline, a monoamine oxidase-B inhibitor, on spontaneous cell degeneration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rasagiline is neuroprotective in a transgenic model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Purity Analysis of (S)-Rasagiline Mesylate
For Researchers, Scientists, and Drug Development Professionals
The stereospecific analysis of chiral drugs is a critical aspect of pharmaceutical development and quality control. For (S)-Rasagiline Mesylate, a potent irreversible inhibitor of monoamine oxidase B used in the treatment of Parkinson's disease, ensuring its enantiomeric purity is paramount as the pharmacological activity resides in the (R)-enantiomer, while the (S)-enantiomer is considered an impurity. This guide provides a comparative overview of various analytical methods for the determination of the enantiomeric purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The selection of an appropriate analytical method for the enantiomeric separation of Rasagiline depends on several factors, including the desired sensitivity, resolution, analysis time, and available instrumentation. The following table summarizes the key performance parameters of different chromatographic and electrophoretic methods.
| Parameter | UHPLC - Protein-Based CSP | HPLC - Polysaccharide-Based CSP (Normal Phase) | HPLC - Polysaccharide-Based CSP (Reversed-Phase) | HPLC - Crown Ether-Based CSP | Capillary Electrophoresis (CE) |
| Chiral Stationary Phase (CSP) | Chiralpak® AGP (α1-acid glycoprotein)[1][2] | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))[3] | Chiralpak® AD-RH (Amylose tris(3,5-dimethylphenylcarbamate))[2][4] | Chirosil RCA(+) ((+)-(18-crown-6)-tetracarboxylic acid)[2][5] | Sulfobutylether-β-cyclodextrin (SBE-β-CD) as chiral selector |
| Column/Capillary | 50 mm x 2.1 mm, 5 µm[1][2] | Information not available | 150 mm x 4.6 mm, 5 µm[4] | Information not available | Information not available |
| Mobile Phase/Buffer | Ammonium acetate and Isopropyl alcohol (90:10, v/v)[1][2] | n-hexane, Isopropyl alcohol, Ethanol, and Diethyl amine (96:2:2:0.01, v/v/v/v)[3] | 20 mM Potassium dihydrogen phosphate in water-acetonitrile (65:35, v/v), pH 6.9[4] | Ethanol, Acetonitrile, Acetic acid, and Triethylamine (80:20:0.2:0.3, v/v/v/v)[5] | 50 mM Glycine-HCl buffer (pH 2.0) with 30 mM SBE-β-CD |
| Flow Rate/Voltage | 0.6 mL/min[1][2] | 1.0 mL/min[3] | 0.5 mL/min[4] | Information not available | 12 kV (reversed polarity) |
| Detection | UV at 210 nm[1][2] | UV at 215 nm[3] | UV at 210 nm[4] | Information not available | UV detection |
| Resolution (Rs) | >1.5[2] | >2.0[3] | 3.4[4] | 2.71[5] | 3.5 ± 0.1 |
| Limit of Detection (LOD) | 0.06 µg/mL[1][2] | 0.35 µg/mL[3] | Information not available | Information not available | Information not available |
| Limit of Quantification (LOQ) | 0.2 µg/mL[1][2] | 1.05 µg/mL[3] | Information not available | Information not available | 0.15% of (R)-rasagiline |
| Analysis Time | Rapid[1][2] | Information not available | Information not available | Information not available | Short analysis time |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published and validated methods.
UHPLC Method with Protein-Based Chiral Stationary Phase
This method utilizes a Chiralpak® AGP column for the rapid, reversed-phase enantiomeric separation of Rasagiline Mesylate.[1][2]
a. Chromatographic Conditions:
-
Column: Chiralpak® AGP (50 mm x 2.1 mm, 5 µm)
-
Mobile Phase: A mixture of ammonium acetate and isopropyl alcohol (90:10, v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: Ambient.
b. Standard Solution Preparation:
-
Prepare a standard stock solution of (S)-Rasagiline enantiomer.
-
Further dilute the stock solution to a working concentration for system suitability and sensitivity assessments.
c. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
d. System Suitability:
-
Inject a solution containing both (R)- and (S)-Rasagiline to verify the resolution between the two enantiomeric peaks is greater than 1.5.
HPLC Method with Polysaccharide-Based Chiral Stationary Phase (Normal Phase)
This method employs a Chiralcel-OJ-H column for the enantiomeric separation of Rasagiline Mesylate under normal phase conditions.[3]
a. Chromatographic Conditions:
-
Column: Chiralcel-OJ-H.
-
Mobile Phase: A mixture of n-hexane, isopropyl alcohol, ethanol, and diethyl amine (96:2:2:0.01, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Column Temperature: 27 °C.
b. Standard and Sample Preparation:
-
Prepare standard and sample solutions in the mobile phase.
-
Ensure complete dissolution and filter through a suitable membrane filter.
c. System Suitability:
-
The resolution (Rs) between the enantiomers should be more than 2.0.
Capillary Electrophoresis (CE) Method
This method utilizes sulfobutylether-β-cyclodextrin as a chiral selector for the enantiomeric separation of Rasagiline.
a. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 50 mM Glycine-HCl buffer (pH 2.0) containing 30 mM sulfobutylether-β-cyclodextrin.
-
Voltage: 12 kV (reversed polarity).
-
Temperature: 35 °C.
-
Injection: Pressure injection.
-
Detection: UV detection.
b. Standard and Sample Preparation:
-
Dissolve the sample in the BGE or a compatible solvent.
-
Filter the solution before injection.
c. System Suitability:
-
A baseline separation of the enantiomers with a resolution of approximately 3.5 should be achieved.
Visualizing the Workflow and Method Selection
To aid in the understanding of the experimental process and the rationale behind method selection, the following diagrams are provided.
Caption: General workflow for the enantiomeric purity analysis of this compound.
References
- 1. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated normal phase LC method for enantiomeric separation of rasagiline mesylate and its (S)-enantiomer on cellulose derivative-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Liquid chromatographic resolution of racemic rasagiline and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Rasagiline Mesylate: A Comprehensive Research Tool Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective validation of (S)-Rasagiline Mesylate as a research tool, comparing its performance with other selective monoamine oxidase-B (MAO-B) inhibitors. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their study designs.
Abstract
This compound is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial for the degradation of dopamine in the brain.[1][2] Its high selectivity and potency make it an invaluable tool for neuroscience research, particularly in studies related to Parkinson's disease and other neurodegenerative disorders. This guide delves into the pharmacological properties of this compound, presenting comparative data with other widely used MAO-B inhibitors, selegiline and safinamide. Detailed experimental protocols for key validation assays are provided, alongside visualizations of its mechanism of action and experimental workflows.
Comparative Pharmacological Data
The efficacy and selectivity of this compound as a MAO-B inhibitor are best understood through a direct comparison of its half-maximal inhibitory concentration (IC50) values against both MAO-A and MAO-B, benchmarked against other common inhibitors.
| Inhibitor | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound | 412 | 4.43 | ~93 |
| Selegiline | 23,000 | 51 | ~450 |
| Safinamide | 80,000 | 79 | ~1012 |
Data sourced from multiple studies and compiled for comparative purposes. [2]
Mechanism of Action: Signaling Pathways
This compound exerts its effects primarily through the irreversible inhibition of MAO-B, leading to an increase in synaptic dopamine levels. Beyond this canonical mechanism, research has unveiled neuroprotective properties that are independent of MAO-B inhibition. These neuroprotective effects are associated with the activation of pro-survival signaling pathways and the induction of anti-apoptotic proteins.[1][3]
Caption: Signaling pathways of this compound.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory activity of this compound on MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine or Tyramine)
-
This compound and other test inhibitors
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in assay buffer.
-
Prepare a working solution of the MAO substrate, fluorometric probe, and HRP in assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
Add a defined amount of MAO-A or MAO-B enzyme to each well of the microplate.
-
Add the serially diluted inhibitors to the respective wells. Include a vehicle control (solvent only) and a positive control (a known MAO inhibitor).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the working solution containing the substrate, probe, and HRP to all wells to start the reaction.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red) over time (kinetic reading) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Guide to Antibody Cross-Reactivity with (S)-Rasagiline Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of hypothetical antibodies developed against (S)-Rasagiline Mesylate, a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease. While specific antibodies against rasagiline are not commercially available, this document outlines the principles and experimental protocols necessary for assessing antibody specificity, a critical parameter for the development of reliable immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and immunogenicity testing.
Introduction to Antibody Specificity for Small Molecule Drugs
Antibodies are invaluable tools in biomedical research and clinical diagnostics. When developing antibodies against small molecule drugs like rasagiline, achieving high specificity is paramount. Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to inaccurate quantification and false-positive results. Potential cross-reactants for an anti-rasagiline antibody would primarily include its own metabolites and other drugs with structural similarities.
This compound is metabolized in the liver primarily by the cytochrome P450 enzyme CYP1A2. The major metabolite is (R)-1-aminoindan, with other minor metabolites including 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan.[1][2] These molecules, along with other MAO-B inhibitors that share structural motifs with rasagiline, are key compounds to consider when evaluating antibody cross-reactivity.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for a fictional monoclonal antibody, Ab-RASA-01, raised against (S)-Rasagiline. The data is presented as the concentration of the competing compound required to inhibit 50% of the binding of a labeled rasagiline conjugate (IC50) and the calculated percentage of cross-reactivity.
| Compound | Chemical Structure | IC50 (nM) | % Cross-Reactivity* |
| (S)-Rasagiline | C₁₂H₁₃N | 10 | 100% |
| (R)-1-Aminoindan | C₉H₁₁N | 500 | 2% |
| Selegiline | C₁₃H₁₇N | 250 | 4% |
| Safinamide | C₁₇H₁₉FN₂O₂ | >10,000 | <0.1% |
| Levodopa | C₉H₁₁NO₄ | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of (S)-Rasagiline / IC50 of competing compound) x 100
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of antibodies against small molecules.
Competitive ELISA Protocol
This protocol describes the steps to assess the binding specificity of a hypothetical anti-rasagiline antibody.
Materials:
-
96-well microtiter plates
-
(S)-Rasagiline conjugated to a carrier protein (e.g., BSA-Rasagiline)
-
Hypothetical anti-rasagiline monoclonal antibody (Ab-RASA-01)
-
(S)-Rasagiline standard
-
Potential cross-reacting compounds (e.g., (R)-1-aminoindan, selegiline, safinamide, levodopa)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of BSA-Rasagiline conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the (S)-Rasagiline standard and each potential cross-reacting compound. In separate tubes, mix 50 µL of each dilution with 50 µL of the anti-rasagiline antibody (at a pre-determined optimal concentration). Incubate for 1 hour at 37°C.
-
Incubation: Add 100 µL of the antibody/competitor mixtures to the coated wells. Incubate for 90 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for each compound and calculate the percent cross-reactivity.
Visualizations
Experimental Workflow for Cross-Reactivity Testing
Rasagiline's Mechanism of Action: MAO-B Inhibition Pathway
Rasagiline selectively and irreversibly inhibits Monoamine Oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane.[3] This inhibition leads to a decrease in the breakdown of dopamine in the brain, thereby increasing dopamine levels in the synaptic cleft.[3][4] This helps to alleviate the motor symptoms of Parkinson's disease.[3][4]
Alternative Methodologies and Structurally Similar Compounds
Besides rasagiline, other MAO-B inhibitors are used in the treatment of Parkinson's disease, such as selegiline and safinamide.[5][6] These compounds, due to their role as MAO-B inhibitors and some structural similarities to rasagiline, would be important to include in a cross-reactivity panel. Levodopa, a dopamine precursor, is structurally distinct but is a common co-administered therapy, making it a relevant negative control.[7]
The development of highly specific antibodies to this compound is a critical step for creating reliable immunoassays. The methodologies and data presented in this guide provide a comprehensive framework for the evaluation of antibody cross-reactivity, ensuring the accuracy and reliability of future diagnostic and research applications.
References
- 1. Rasagiline mesylate | 161735-79-1 [chemicalbook.com]
- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. droracle.ai [droracle.ai]
- 6. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 7. drugs.com [drugs.com]
Comparative Analysis of Rasagiline and its S-enantiomer on α-Synuclein Aggregation: A Guide for Researchers
This guide provides a detailed comparison of the effects of rasagiline (R-enantiomer) and its S-enantiomer, TVP-1022, on the aggregation of α-synuclein, a protein centrally implicated in the pathology of Parkinson's disease and other synucleinopathies. This document is intended for researchers, scientists, and professionals in drug development, offering an objective overview based on available experimental data.
Introduction to α-Synuclein and the Role of Rasagiline
α-Synuclein is an intrinsically disordered protein that, under certain conditions, misfolds and aggregates to form oligomers and insoluble fibrils, which are the primary components of Lewy bodies found in the brains of patients with Parkinson's disease. Inhibiting or modulating this aggregation process is a key therapeutic strategy. Rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor, is a widely used medication for Parkinson's disease. Beyond its symptomatic effects related to dopamine metabolism, research has suggested that rasagiline may have neuroprotective properties, including the ability to interfere with α-synuclein aggregation. This guide examines the distinct and shared properties of rasagiline and its S-enantiomer in this context.
Data Presentation: A Comparative Overview
The following tables summarize the available experimental data comparing rasagiline and its S-enantiomer.
Table 1: Comparative Effects on α-Synuclein Secretion and MAO-B Inhibition
| Parameter | Rasagiline (R-enantiomer) | S-enantiomer (TVP-1022) | Reference |
| Effect on α-Synuclein Secretion | Significantly facilitates α-synuclein secretion in SH-SY5Y cells. | Fails to facilitate α-synuclein secretion. | [1] |
| MAO-B Inhibitory Activity | Potent irreversible inhibitor. | Approximately 1000 times less active than rasagiline. | [1][2] |
Table 2: Neuroprotective Effects Against α-Synuclein-Induced Toxicity
| Aspect | Rasagiline (R-enantiomer) | S-enantiomer (TVP-1022) | Reference |
| Neuroprotection | Protects dopaminergic cells against α-synuclein-induced sensitivity to oxidative stress.[3] | Reported to be as potent as rasagiline in protection studies, suggesting a mechanism independent of MAO-B inhibition. | [3] |
| Quantitative Comparison | Reduces cell death in the presence of α-synuclein and oxidative stress.[3] | Direct quantitative data in the same α-synuclein toxicity model is not available in the cited literature, though equal potency is suggested. | [3] |
Table 3: Binding Affinity to α-Synuclein
| Parameter | Rasagiline (R-enantiomer) | S-enantiomer (TVP-1022) | Reference |
| Binding Constant (Ka) | ~5 x 105 M-1 | Not Reported | [4] |
| Proposed Binding Action | Binds to α-synuclein, forming a loop structure that is less likely to aggregate.[4] | Not Reported |
Note: A direct in vitro comparison of the effects of rasagiline and its S-enantiomer on the kinetics of α-synuclein aggregation (e.g., using Thioflavin T assays) is not available in the reviewed scientific literature. The presented data is based on cellular assays and binding studies.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Thioflavin T (ThT) Assay for α-Synuclein Aggregation Kinetics
This protocol is a standard method for monitoring the formation of amyloid fibrils in vitro.
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities (excitation ~440-450 nm, emission ~480-490 nm)
-
Shaking incubator
Procedure:
-
Prepare a working solution of α-synuclein in aggregation buffer to the desired final concentration (e.g., 50-100 µM).
-
Add ThT to the α-synuclein solution to a final concentration of 10-25 µM.
-
If testing inhibitors, add rasagiline or its S-enantiomer to the desired final concentrations. Include a vehicle control.
-
Pipette replicates of each sample into the wells of the 96-well plate.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).
-
Plot the fluorescence intensity against time to obtain aggregation curves. Analyze the lag time, maximum fluorescence, and the slope of the growth phase to determine the aggregation kinetics.[5][6]
Transmission Electron Microscopy (TEM) of α-Synuclein Fibrils
TEM is used to visualize the morphology of the final α-synuclein aggregates.
Materials:
-
Aggregated α-synuclein samples from the ThT assay or a separate aggregation experiment.
-
Carbon-coated copper grids (e.g., 400 mesh).
-
Uranyl acetate or other negative stain solution (e.g., 2% w/v).
-
Ultrapure water.
-
Filter paper.
-
Transmission electron microscope.
Procedure:
-
Place a drop of the aggregated α-synuclein sample onto a carbon-coated grid for 1-2 minutes.
-
Wick away the excess sample with filter paper.
-
Wash the grid by placing it on a drop of ultrapure water for 1 minute. Repeat this step twice.
-
Negatively stain the sample by placing the grid on a drop of uranyl acetate solution for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at various magnifications to observe fibril morphology.
Cell Culture and α-Synuclein Secretion Assay
This protocol is used to assess the effect of compounds on the release of α-synuclein from cells.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing α-synuclein.
-
Cell culture medium and supplements.
-
Rasagiline and its S-enantiomer.
-
ELISA kit for human α-synuclein.
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
Procedure:
-
Culture the SH-SY5Y cells in appropriate flasks or plates.
-
Treat the cells with various concentrations of rasagiline or its S-enantiomer for a specified period (e.g., 24 hours). Include a vehicle control.
-
After treatment, collect the conditioned medium and the cell lysate.
-
Measure the concentration of α-synuclein in the conditioned medium using an ELISA kit.
-
Measure the total protein concentration in the cell lysate to normalize the secreted α-synuclein levels.
-
Perform an LDH assay on the conditioned medium to assess cell viability and ensure that the release of α-synuclein is not due to cell death.
-
Calculate the fold change in secreted α-synuclein relative to the vehicle control.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanisms of Rasagiline and its S-enantiomer
Caption: Differential effects of rasagiline and its S-enantiomer.
Experimental Workflow for Thioflavin T Assay
Caption: Thioflavin T assay workflow for α-synuclein aggregation.
Experimental Workflow for TEM Analysis
Caption: TEM analysis workflow for α-synuclein fibrils.
Discussion and Conclusion
The available evidence indicates that rasagiline and its S-enantiomer, TVP-1022, have distinct effects related to α-synuclein. Rasagiline's ability to facilitate α-synuclein secretion, a process not observed with its S-enantiomer, is likely linked to its potent inhibition of MAO-B.[1] This suggests that the R-enantiomer may reduce intracellular α-synuclein levels, thereby potentially lowering its propensity to aggregate.
Conversely, both enantiomers are reported to have neuroprotective effects against α-synuclein-induced toxicity, which appear to be independent of MAO-B inhibition.[3] This points to a shared, direct protective mechanism that is not reliant on the propargylamine moiety's interaction with MAO-B. The binding of rasagiline to α-synuclein has been demonstrated, and it is proposed that this interaction stabilizes a conformation less prone to aggregation.[4] Whether the S-enantiomer binds with a similar affinity and induces a similar conformational change remains to be elucidated.
References
- 1. Monoamine Oxidase-B Inhibition Facilitates α-Synuclein Secretion In Vitro and Delays Its Aggregation in rAAV-Based Rat Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline, a suicide inhibitor of monoamine oxidases, binds reversibly to α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
Safety Operating Guide
Proper Disposal of (S)-Rasagiline Mesylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (S)-Rasagiline Mesylate is a critical component of laboratory safety and environmental responsibility. As a potent, selective, and irreversible monoamine oxidase type B (MAO-B) inhibitor, this compound requires careful handling from acquisition to disposal to ensure the safety of personnel and compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn to prevent skin and eye contact.[1] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[1][2]
Disposal Procedures
The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or flushed down the drain.[1][3] The recommended procedure involves collection, proper labeling, and transfer to a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect waste this compound, including pure compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions, in a designated and compatible hazardous waste container.
-
Ensure the container is made of a material that will not react with the chemical and has a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the waste was first added to the container and any known hazards (e.g., "Harmful if swallowed," "Causes skin irritation").[1]
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste material.
-
Alternative Disposal Method (for licensed facilities):
Some Safety Data Sheets suggest that for non-recyclable quantities, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This method should only be performed by a licensed and appropriately equipped waste disposal facility and is not recommended for individual laboratories.
Quantitative Disposal Data
There is a notable absence of publicly available, specific quantitative data for the disposal of this compound through chemical neutralization or degradation in a laboratory setting. The information provided in Safety Data Sheets and from regulatory bodies does not specify concentration limits for various disposal methods or detailed parameters for chemical treatment. This lack of validated protocols underscores the importance of relying on professional hazardous waste disposal services.
| Parameter | Quantitative Data | Source/Comments |
| Incineration Temperature | Not specified in available literature. | High-temperature incineration is generally recommended for pharmaceutical waste. |
| Compatible Solvents for Dissolution (for incineration) | Combustible solvent. | Specific compatible solvents are not detailed in the SDS. |
| Neutralization Parameters (pH, reagents) | Not available. | No validated protocols for chemical neutralization for disposal are publicly available. |
| Degradation Conditions (e.g., acid/base hydrolysis) | Studies indicate degradation under stress conditions (acid, base, H₂O₂, sunlight), but no disposal protocols are provided. | Attempting chemical degradation without a validated procedure is not recommended. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the chemical degradation or neutralization of this compound for the purpose of disposal in a standard laboratory setting. Research on the degradation of rasagiline mesylate under various stress conditions has been conducted for analytical method development, but these studies do not provide procedures suitable for waste disposal. Therefore, attempting to chemically treat this compound waste is strongly discouraged without specific, validated protocols and professional oversight. The most prudent and compliant course of action is to entrust its disposal to a certified hazardous waste management service.
References
Personal protective equipment for handling (S)-Rasagiline Mesylate
This document provides immediate, essential safety and logistical information for the handling and disposal of (S)-Rasagiline Mesylate in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of causing genetic defects, cancer, and damage to the unborn child.[2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specification and Use |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1][3][4] | Must conform to EN166 (EU) or be NIOSH (US) approved. A face shield may be required for larger quantities or when there is a risk of splashing.[3] |
| Skin Protection | Nitrile or rubber gloves.[3] A complete protective suit or impervious clothing is required.[1][4] | Double gloving should be considered.[3] Inspect gloves before use and wash hands thoroughly after handling.[3][4] For larger quantities (over 1 kg), a disposable coverall of low permeability is recommended.[3] |
| Respiratory Protection | A suitable respirator is required.[1] | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator can be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[5] Always use respirators and components tested and approved under appropriate government standards like NIOSH or CEN.[5] |
Operational Plan: Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[1][2] All personnel must be trained on the hazards and safe handling procedures.[2]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with appropriate exhaust ventilation.[1][4]
-
Donning PPE: Put on all required PPE as detailed in Table 1 before entering the handling area.
-
Weighing and Transfer: Handle the compound carefully to avoid the formation of dust and aerosols.[1][4] Use dry, clean-up procedures and avoid generating dust.[3]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][6] Do not eat, drink, or smoke in the handling area.[1] Clean and decontaminate all work surfaces and equipment.
-
Storage: Store this compound in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4] The recommended storage temperature is between 2°C and 8°C.[4] Store with a desiccant.[4]
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency. All waste must be handled as hazardous.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water and soap.[4] Remove contaminated clothing and shoes.[2][7] Seek medical attention if irritation persists.[3] |
| Inhalation | Move the person to fresh air.[1][4] If breathing is difficult, give oxygen or perform artificial respiration.[4][7] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1][4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1] |
Spill Response Protocol:
-
Evacuate: Alert personnel in the area and evacuate non-essential staff.[1][3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, prevent further leakage or spillage if safe to do so.[1]
-
Clean-up: For minor spills, use dry clean-up procedures.[3] Dampen with water to prevent dusting before sweeping.[3] Absorb solutions with an inert, liquid-binding material (e.g., diatomite).[1]
-
Collection: Place the spilled material into a suitable, labeled, and closed container for disposal.[3][4]
-
Decontamination: Decontaminate the spill area and any affected equipment.[1]
Disposal Plan:
All this compound waste is considered hazardous and must be disposed of accordingly.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers suitable for hazardous chemical waste.
-
Labeling: Label the waste container with "Hazardous Waste" and the specific chemical name.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[3] Do not allow the product to enter drains or water courses.[1][4] Always follow local, state, and federal regulations for hazardous waste disposal.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
